FR900359
Descripción
Propiedades
IUPAC Name |
[1-[21-acetamido-18-benzyl-3-(1-methoxyethyl)-4,9,10,12,16-pentamethyl-15-methylidene-2,5,8,11,14,17,20-heptaoxo-22-propan-2-yl-1,19-dioxa-4,7,10,13,16-pentazacyclodocos-6-yl]-2-methylpropyl] 3-hydroxy-4-methyl-2-(propanoylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H75N7O15/c1-17-34(58)52-35(39(59)24(2)3)47(65)70-40(25(4)5)36-46(64)56(15)38(30(11)68-16)49(67)71-41(26(6)7)37(51-31(12)57)48(66)69-33(23-32-21-19-18-20-22-32)45(63)55(14)28(9)42(60)50-27(8)44(62)54(13)29(10)43(61)53-36/h18-22,24-27,29-30,33,35-41,59H,9,17,23H2,1-8,10-16H3,(H,50,60)(H,51,57)(H,52,58)(H,53,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXKHFILKMPFGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C(C(C)C)O)C(=O)OC(C1C(=O)N(C(C(=O)OC(C(C(=O)OC(C(=O)N(C(=C)C(=O)NC(C(=O)N(C(C(=O)N1)C)C)C)C)CC2=CC=CC=C2)NC(=O)C)C(C)C)C(C)OC)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H75N7O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1002.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of FR900359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a naturally occurring cyclic depsipeptide isolated from the plant Ardisia crenata. It has emerged as a powerful pharmacological tool and a potential therapeutic lead due to its potent and highly selective inhibition of the Gq subfamily of heterotrimeric G proteins (Gαq, Gα11, and Gα14).[1][2][3][4] Guanine (B1146940) nucleotide-binding proteins (G proteins) are crucial transducers of extracellular signals from G protein-coupled receptors (GPCRs) to intracellular signaling cascades.[1][2] While GPCRs are major drug targets, direct inhibition of G proteins represents a novel therapeutic strategy.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
Core Mechanism of Action: Inhibition of Guanine Nucleotide Exchange
The primary mechanism of action of this compound is the inhibition of guanine nucleotide exchange on the Gαq subunit.[5][6][7] In the inactive state, the Gα subunit is bound to guanosine (B1672433) diphosphate (B83284) (GDP). Upon activation by a GPCR, the Gα subunit releases GDP and binds guanosine triphosphate (GTP), leading to its dissociation from the Gβγ dimer and subsequent activation of downstream effectors. This compound functions as a guanine nucleotide dissociation inhibitor (GDI).[3][6][7] It binds to a hydrophobic cleft between the Ras-like and helical domains of the Gαq subunit, effectively locking the protein in its inactive, GDP-bound conformation.[8][9] This prevents the Gα subunit from releasing GDP, thereby blocking its activation and subsequent signaling.
Recent structural and biochemical studies have further refined this model, revealing that this compound also acts as a "molecular glue," enhancing the interaction between the Gαq and Gβγ subunits.[8] This stabilization of the entire heterotrimeric G protein complex in its inactive state provides an additional layer to its potent inhibitory activity.[8]
Downstream Signaling Consequences
By inhibiting Gq activation, this compound effectively blocks the canonical Gq signaling pathway. This primarily involves the inhibition of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, downstream events such as calcium mobilization and protein kinase C (PKC) activation are suppressed.
Furthermore, this compound has been shown to inhibit non-canonical Gq signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway.[10][11] Inhibition of ERK phosphorylation has been observed in various cell types, including melanoma cells, contributing to the anti-proliferative effects of this compound.[10] Additionally, Gαq is a core modulator of mTORC1 and autophagy, and its inhibition by this compound can impact these cellular processes.[11]
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes key quantitative data from the literature.
| Assay Type | System | Parameter | Value | Reference |
| Radioligand Binding | Human platelet membranes | pKi | 8.45 | [9] |
| GTPγS Binding | Purified Gαq and Gαq-Q209L | IC50 | ~75 nM | [6][7] |
| Calcium Mobilization | Various cell-based assays | IC50 | Low nM range | [9] |
| IP1 Accumulation | Various cell-based assays | IC50 | Low nM range | [9] |
| ERK Phosphorylation | Various cell-based assays | IC50 | < 1 µM | [9] |
| Melanoma Cell Growth | Uveal melanoma cell lines | IC50 | 1-10 nM | [6] |
Experimental Protocols
Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.
[35S]GTPγS Binding Assay
This assay directly measures the ability of this compound to inhibit guanine nucleotide exchange on Gαq subunits.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or exogenously expressing the Gq-coupled receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Varying concentrations of this compound or vehicle (DMSO).
-
Cell membranes (10-20 µg of protein per well).
-
Agonist for the Gq-coupled receptor to stimulate GTPγS binding.
-
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.1 nM to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This functional assay assesses the ability of this compound to block Gq-mediated increases in intracellular calcium.
Protocol:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for a specified period.
-
Agonist Stimulation and Detection: Place the plate in a fluorescent imaging plate reader (FLIPR) or a similar instrument. Add an agonist for the Gq-coupled receptor to stimulate calcium release and immediately measure the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration and determine the IC50 value.
ERK Phosphorylation Western Blot
This assay determines the effect of this compound on the downstream MAPK/ERK signaling pathway.
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle for a specified time. Stimulate the cells with an appropriate agonist to activate the Gq-ERK pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Plot the normalized p-ERK levels against the this compound concentration to assess the inhibitory effect.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
FR900359: A Comprehensive Technical Guide to a Selective Gαq/11 Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR900359 (FR) is a naturally occurring cyclic depsipeptide that has emerged as a potent and selective inhibitor of the Gαq/11 subfamily of heterotrimeric G proteins.[1][2] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, selectivity, and physicochemical properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to facilitate its application in research and drug development.
Introduction
Heterotrimeric G proteins are crucial mediators of signal transduction, relaying signals from G protein-coupled receptors (GPCRs) to intracellular effectors. The Gq/11 family, comprising Gαq, Gα11, Gα14, and Gα16, plays a pivotal role in various physiological processes by activating phospholipase C-β (PLCβ), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). Dysregulation of Gαq/11 signaling is implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions.[3][4]
This compound, originally isolated from the plant Ardisia crenata, and its close structural analog YM-254890, have become indispensable pharmacological tools for studying Gαq/11-mediated signaling.[1][2] Unlike traditional G protein modulators like cholera and pertussis toxins, this compound is a cell-permeable small molecule, offering a more direct and specific means of inhibiting Gαq/11 function.[1][5]
Physicochemical and Pharmacokinetic Properties
This compound is a complex macrocyclic depsipeptide with a molecular weight of 1002.16 g/mol .[1][6] Its intricate structure, containing multiple stereocenters, contributes to its high affinity and selectivity.[1] A comparison of its properties with the related inhibitor YM-254890 reveals key differences that influence their experimental application.[1][2]
| Property | This compound (FR) | YM-254890 (YM) | Reference(s) |
| Exact Mass (Da) | 1001.53 | 959.49 | [1] |
| Calculated logP | 1.86 | 1.37 | [1][2] |
| Water Solubility (kinetic) | 189 µM | 88 µM | [1][2] |
| Target Residence Time (at 37°C) | 92.1 min (pseudoirreversible binding) | 3.8 min | [1][2] |
| Metabolic Stability (liver microsomes) | Lower (completely metabolized within 60 min) | Higher | [1] |
| Brain Permeability | Predicted to be low | Predicted to be low | [1][2] |
Mechanism of Action and Selectivity
This compound functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[5][7] It binds to a specific pocket on the Gαq/11 subunit, located between the Ras-like domain and the helical domain.[5][8] This binding event physically prevents the conformational changes required for the release of GDP, thereby locking the G protein in its inactive, GDP-bound state and preventing its activation by GPCRs.[5][7] Recent high-resolution structural studies have further revealed that this compound acts as a "molecular glue," stabilizing the interaction between the Gα and Gβγ subunits, which further contributes to maintaining the inactive heterotrimeric state.[7][9]
This compound exhibits remarkable selectivity for the Gαq/11 family. It potently inhibits Gαq, Gα11, and Gα14, but not Gα16 or members of the Gαs, Gαi/o, or Gα12/13 families.[3][10][11] This selectivity is determined by specific amino acid residues within the inhibitor's binding site.[10]
Quantitative Inhibitory Activity
The potency of this compound has been quantified in various assays, demonstrating its high affinity for Gαq/11 proteins.
| Assay Type | Target Protein(s) | Cell Line/System | IC50 / pKD | Reference(s) |
| [³⁵S]GTPγS Binding | Gαq and Gαq-Q209L | Purified protein | ~75 nM (IC50) | [12][13] |
| BRET Assay | Gαq, Gα11, Gα14 | HEK293 cells | Low micromolar (IC50) | [3] |
| IP1 Accumulation | Endogenous M3 receptors (Gq-coupled) | HEK293 cells | Low micromolar (IC50) | [3] |
| Radioligand Binding | Gαq | Human platelet membranes | 8.45 (pKD) | [5] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to purified Gα subunits, providing a direct measure of G protein activation. Inhibition of this binding indicates that the G protein is locked in its GDP-bound state.
Protocol:
-
Purified Gαq or Gαq-Q209L (250 nM) is pre-incubated with varying concentrations of this compound.[12]
-
Spontaneous nucleotide exchange is promoted by the addition of 300 mM (NH₄)₂SO₄.[12]
-
[³⁵S]GTPγS is added to the reaction mixture.
-
The reaction is incubated for 120 minutes.[12]
-
The reaction is terminated by rapid filtration through nitrocellulose filters to separate protein-bound from free [³⁵S]GTPγS.
-
The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
IC50 values are calculated from dose-response curves.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET assays in live cells allow for the real-time monitoring of G protein activation by measuring changes in the proximity between BRET donor- and acceptor-tagged Gα and Gγ subunits.
Protocol:
-
HEK293 cells are transiently transfected with plasmids encoding a Gα subunit fused to a BRET donor (e.g., RLucII) and a Gγ subunit fused to a BRET acceptor (e.g., GFP10).[3]
-
Cells are also co-transfected with a GPCR of interest that couples to the G protein being studied (e.g., AT1 receptor for Gαq).[3]
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added.
-
A baseline BRET signal is measured.
-
Cells are stimulated with an appropriate agonist (e.g., angiotensin II for the AT1 receptor).[3]
-
The change in the BRET ratio (acceptor emission / donor emission) is measured over time. A decrease in the BRET signal indicates G protein activation (dissociation of Gα from Gβγ).
-
The inhibitory effect of this compound is quantified by comparing the agonist-induced BRET change in the presence and absence of the inhibitor.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream metabolite of IP3, as a functional readout of PLCβ activation following Gαq/11 stimulation.
Protocol:
-
Cells (e.g., CHO or HEK293) endogenously or recombinantly expressing a Gq-coupled receptor are seeded in assay plates.[3]
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 1 µM) or vehicle.[3]
-
Cells are stimulated with an appropriate agonist (e.g., carbachol (B1668302) for muscarinic M1 receptors).[3]
-
The reaction is stopped, and cells are lysed according to the manufacturer's protocol for the IP-One HTRF assay kit.
-
The HTRF signal is read on a compatible plate reader.
-
The amount of IP1 produced is determined from a standard curve, and the inhibitory effect of this compound is calculated.
Applications in Research and Therapeutic Potential
This compound has proven to be a valuable tool for dissecting the role of Gαq/11 signaling in a multitude of biological processes. It has been used to demonstrate the involvement of Gαq/11 in vasoconstriction, airway smooth muscle contraction, and cancer cell proliferation.[1][3][11]
Notably, this compound has shown efficacy in preclinical models of diseases driven by Gαq/11 hyperactivation. For instance, it can suppress hallmark features of melanoma, including in cells harboring oncogenic, constitutively active mutations in Gαq/11 (e.g., Q209L), suggesting a therapeutic potential for uveal melanoma.[4][12][13] It has also demonstrated the ability to abolish airway hyperreactivity in mouse models of asthma.[1][11]
Conclusion
This compound is a powerful and selective inhibitor of Gαq/11 proteins, serving as an essential tool for both basic research and translational studies. Its well-characterized mechanism of action, high potency, and cell permeability make it superior to many other methods for interrogating Gαq/11 signaling. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound by the scientific community, paving the way for new discoveries in G protein signaling and the development of novel therapeutics for Gαq/11-driven diseases. The choice between this compound and its analog YM-254890 may depend on the specific experimental context, with FR's pseudoirreversible binding being advantageous for in vitro assays involving wash steps, and YM's greater metabolic stability potentially being preferable for certain in vivo applications.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apexbt.com [apexbt.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Symbiotic Origin of a Potent Gq Protein Inhibitor: A Technical Guide to FR900359 from Ardisia crenata
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR900359 is a cyclic depsipeptide natural product that has garnered significant attention as a highly potent and selective inhibitor of the Gq class of G proteins. Its unique mode of action makes it an invaluable tool for dissecting Gq-mediated signaling pathways and a promising lead compound for therapeutic development. This technical guide provides an in-depth exploration of the natural product origin of this compound, focusing on its biosynthesis by a bacterial endosymbiont residing in the leaves of Ardisia crenata. Detailed methodologies for the isolation, purification, and quantification of this compound are presented, along with experimental protocols for characterizing its inhibitory activity. Quantitative data are summarized in structured tables for ease of reference, and key pathways and workflows are visualized through detailed diagrams.
Introduction
Ardisia crenata, commonly known as the coralberry or Christmas berry, is a small evergreen shrub traditionally used in Chinese medicine.[1] While the plant itself produces a variety of bioactive compounds, the potent Gq inhibitor this compound is not a direct product of the plant's metabolism.[1][2] Instead, this complex cyclic depsipeptide is biosynthesized by a bacterial endosymbiont, Candidatus Burkholderia crenata, which resides in specialized nodules along the leaf margins of the plant.[3][4][5] This symbiotic relationship is crucial for the production of this compound.
This compound exerts its biological activity by selectively inhibiting the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[6][7] It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), trapping the G protein in its inactive, GDP-bound state.[8][9] This prevents the exchange of GDP for GTP, a critical step in the activation of G protein-coupled receptors (GPCRs) that signal through the Gq pathway. The high selectivity and potency of this compound have made it an indispensable pharmacological tool for studying a wide range of physiological and pathological processes, including those involved in cancer and cardiovascular diseases.[3][10]
This guide will delve into the technical aspects of this compound's origin, providing researchers with the necessary information to isolate, study, and potentially exploit this fascinating natural product.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process carried out by a nonribosomal peptide synthetase (NRPS) enzyme complex encoded by the frs gene cluster within the genome of the endosymbiont, Candidatus Burkholderia crenata.[2][3] NRPSs are large, modular enzymes that synthesize peptides independent of the ribosomal machinery, allowing for the incorporation of non-proteinogenic amino acids and other unusual building blocks.[11][12][13]
The NRPS responsible for this compound synthesis is a multi-domain protein organized into modules. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid or other precursor into the growing peptide chain. The key domains within each NRPS module include:
-
Adenylation (A) domain: Selects and activates the specific substrate (an amino acid) by converting it to an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated substrate via a 4'-phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the substrates attached to the T domains of adjacent modules.
The modular nature of the NRPS assembly line dictates the sequence of the final depsipeptide product. The biosynthesis of this compound likely involves several such modules, each contributing a specific component to the final cyclic structure.
Isolation and Purification of this compound from Ardisia crenata
The isolation of this compound from the leaves of Ardisia crenata is a multi-step process involving extraction and several stages of chromatography. The following protocol is a composite of methodologies described in the literature.[1][8]
Experimental Protocol: Extraction
-
Plant Material Preparation:
-
Collect fresh leaves of Ardisia crenata.
-
Air-dry the leaves in a well-ventilated area away from direct sunlight until a constant weight is achieved.
-
Grind the dried leaves into a fine powder to maximize the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered leaves in methanol (B129727) (MeOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Stir the mixture for 24-48 hours.
-
Filter the extract through cheesecloth and then filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
Repeat the extraction process two to three times with fresh methanol to ensure complete extraction of the compound.
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Experimental Protocol: Purification
The crude extract is a complex mixture of various plant metabolites and requires further purification to isolate this compound.
-
Vacuum Liquid Chromatography (VLC):
-
Prepare a VLC column with a reversed-phase stationary phase (e.g., C18 silica (B1680970) gel).
-
Dissolve the crude extract in a small volume of methanol and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed extract to the top of the VLC column.
-
Elute the column with a stepwise gradient of methanol in water, starting from a low concentration of methanol (e.g., 30% MeOH in H₂O) and gradually increasing to 100% MeOH.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the this compound-containing fractions from the VLC step and concentrate them.
-
Apply the concentrated fraction to a Sephadex LH-20 column.
-
Elute the column with 100% methanol.
-
Collect fractions and analyze them by HPLC to identify those enriched with this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform a final purification step using reversed-phase HPLC.
-
Column: A semi-preparative C18 column (e.g., YMC C18 Hydrosphere, 250 x 4.6 mm, 3 µm).[1][8]
-
Mobile Phase: An isocratic or gradient system of methanol and water. A typical mobile phase is 80% methanol in water.[8]
-
Detection: UV detection at a wavelength of 210 nm.
-
Inject the enriched fraction from the SEC step and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated this compound by analytical HPLC and its identity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data
The biological activity of this compound and its analogues is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in various functional assays. The yield of this compound from Ardisia crenata can vary depending on the plant's age, origin, and the extraction method used.
Table 1: Bioactivity of this compound and its Analogues
| Compound | IC₅₀ (nM) for Gq Protein Inhibition | Reference |
| This compound | 2.3 - 16.8 | |
| FR Analogue 1 | Low nanomolar range | |
| FR Analogue 2 | Low nanomolar range | |
| FR Analogue 3 | Low nanomolar range | |
| FR Analogue 4 | Low nanomolar range |
Table 2: Reported Yield of a Related Compound from Ardisia crenata
| Plant Part | Age of Plant | Compound | Yield (mg/g DW) | % of Dry Weight | Reference |
| Root | 5 years | Ardicrenin | 65.12 | 6.51% | [10] |
| Stem | 5 years | Ardicrenin | 6.94 | 0.69% | [10] |
| Leaf | 5 years | Ardicrenin | 1.09 | 0.11% | [10] |
| Root | 3 years | Ardicrenin | 20.23 | 2.02% | [10] |
| Root | 1 year | Ardicrenin | 9.05 | 0.91% | [10] |
Mechanism of Action: Gq Protein Inhibition
This compound selectively inhibits Gq family G proteins by binding to the Gα subunit and preventing the exchange of GDP for GTP. This locks the G protein in an inactive conformation, unable to activate downstream effectors such as phospholipase C (PLC).
Experimental Protocol: GTPγS Binding Assay
A common method to assess the inhibitory effect of compounds on G protein activation is the GTPγS binding assay. This assay measures the binding of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to the Gα subunit.
-
Protein Purification:
-
Purify the Gαq protein of interest.
-
-
Assay Buffer:
-
Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 1 mM EDTA, 1 mM DTT, and 0.05% Lubrol.
-
-
Pre-incubation with this compound:
-
Pre-incubate the purified Gαq protein (e.g., 250 nM) with varying concentrations of this compound for 2 hours at 20°C in the assay buffer.
-
-
Initiation of the Reaction:
-
Start the binding reaction by adding [³⁵S]GTPγS (e.g., 10 µM) and (NH₄)₂SO₄ (e.g., 300 mM) to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture for a defined period (e.g., 120 minutes) at a controlled temperature (e.g., 20°C).
-
-
Termination and Measurement:
-
Terminate the reaction by rapid filtration through nitrocellulose filters.
-
Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantify the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀ value.
-
Conclusion
This compound stands out as a remarkable natural product, not only for its potent and selective inhibition of Gq proteins but also for its fascinating symbiotic origin. The elucidation of its biosynthesis by the endosymbiont Candidatus Burkholderia crenata has opened up new avenues for biotechnological production and bioengineering of novel analogues. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in pharmacology, drug discovery, and natural product chemistry who wish to work with this powerful molecular probe. Further research into the symbiotic relationship between Ardisia crenata and its endosymbiont may reveal even more intriguing biological and chemical diversity.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterologous Expression, Biosynthetic Studies, and Ecological Function of the Selective Gq-Signaling Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genome analysis of Candidatus Burkholderia crenata reveals that secondary metabolism may be a key function of the Ardisia crenata leaf nodule symbiosis [biblio.ugent.be]
- 5. The genome analysis of Candidatus Burkholderia crenata reveals that secondary metabolism may be a key function of the Ardisia crenata leaf nodule symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural studies of this compound, a novel cyclic depsipeptide from Ardisia crenata sims(Myrsinaceae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dissecting Metabolism of Leaf Nodules in Ardisia crenata and Psychotria punctata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFG - GEPRIS - Biosynthese des selektiven Gq Inhibitors this compound in Chromobacterium vaccinii: Basis für die Herstellung des Wirkstoffes und dessen strukturelle Modifikation [gepris.dfg.de]
- 12. Collection - Applying Molecular Networking for the Detection of Natural Sources and Analogues of the Selective Gq Protein Inhibitor this compound - Journal of Natural Products - Figshare [figshare.com]
- 13. Applying Molecular Networking for the Detection of Natural Sources and Analogues of the Selective Gq Protein Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
FR900359: A Technical Guide to the Inhibition of GDP/GTP Exchange on Gα Subunits
Executive Summary: FR900359 is a potent and selective natural cyclic depsipeptide inhibitor of the Gαq/11 family of G proteins. It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), preventing the activation of the Gα subunit by locking it in an inactive, GDP-bound state. Structural and biochemical studies reveal that this compound binds to a critical interface between the GTPase and helical domains of Gαq, physically preventing the conformational change required for GDP release and subsequent GTP binding. Recent evidence further refines this model, classifying this compound as a "molecular glue" that not only inhibits nucleotide exchange but also stabilizes the entire inactive Gαβγ heterotrimer. This guide provides an in-depth analysis of the inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Canonical Gαq Signaling Pathway
Heterotrimeric G proteins, composed of Gα, Gβ, and Gγ subunits, are crucial molecular switches that transduce signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[1] In the inactive state, the Gα subunit is bound to GDP and forms a stable complex with the Gβγ dimer.[1][2] Upon activation by a GPCR, the Gα subunit undergoes a conformational change that facilitates the release of GDP and the binding of GTP.[2][3] This exchange triggers the dissociation of the Gα-GTP monomer from the Gβγ dimer, both of which can then modulate downstream effector proteins.[2] For the Gαq family, the primary effector is Phospholipase C-β (PLCβ). The signaling is terminated when the intrinsic GTPase activity of the Gα subunit hydrolyzes GTP back to GDP, allowing it to re-associate with Gβγ.[2]
The Core Inhibitory Mechanism of this compound
This compound and its close structural analog, YM-254890, are classified as guanine nucleotide dissociation inhibitors (GDIs).[1][4] They selectively target Gαq, Gα11, and Gα14 proteins, arresting them in their inactive state by preventing the crucial GDP-for-GTP exchange.[3][4][5]
Allosteric Binding and Conformational Locking
The inhibitory action is achieved by this compound binding to a hydrophobic cleft located at the interface of the Gα subunit's two major domains: the GTPase domain and the α-helical domain.[3] Specifically, it wedges itself between the Linker 1 and Switch I loops.[3][6] This binding event physically prevents the domain separation movement that is a prerequisite for opening the nucleotide-binding pocket and releasing GDP.[7] By locking the Gα subunit in this inactive conformation, this compound ensures that the G protein cannot be activated by an upstream GPCR.[2]
A "Molecular Glue" Stabilizing the Heterotrimer
Recent high-resolution structural studies have revealed an additional, crucial aspect of the inhibition mechanism. This compound acts as a "molecular glue," enhancing the interaction between the Gα and Gβγ subunits.[1] The inhibitor makes contact with residues on both Gα and the Gβ subunit, actively stabilizing the Gα-GDP-βγ heterotrimer.[1][7] This dual action—blocking GDP release and simultaneously reinforcing the subunit interface—explains the compound's highly efficient and long-lasting inhibition of Gq/11 signaling.[7]
Quantitative Analysis of Inhibition
This compound exhibits high potency and a remarkably long residence time on its target, contributing to its pseudo-irreversible inhibitory profile.[8][9] These properties distinguish it from its analog YM-254890.
| Parameter | This compound | YM-254890 | Reference(s) |
| IC₅₀ (GTPγS Binding) | ~75 nM | Not specified | [9][10] |
| Target Residence Time | 92.1 min | 3.8 min | [8] |
| Calculated logP | 1.86 | 1.37 | [8] |
| Kinetic Solubility | 189 µM | 88 µM | [8] |
| Selectivity | Gαq, Gα11, Gα14 | Gαq, Gα11, Gα14 | [3][4] |
Table 1: Comparative quantitative data for this compound and YM-254890. The IC₅₀ value for this compound was determined against wild-type Gαq and the oncogenic mutant Gαq-Q209L.
Key Experimental Protocols
The mechanism of this compound has been elucidated through a combination of biochemical, biophysical, and cell-based assays.
GTPγS Binding Assay
This biochemical assay directly measures the ability of a Gα subunit to bind GTP. It is used to determine the potency (IC₅₀) of inhibitors like this compound that block nucleotide exchange.
-
Objective: To quantify the inhibition of guanine nucleotide binding to purified Gαq protein.
-
Methodology:
-
Protein Purification: Recombinant Gαq (wild-type or mutant) is expressed and purified.
-
Inhibitor Pre-incubation: Purified Gαq is incubated with varying concentrations of this compound for a defined period to allow for binding.
-
Nucleotide Exchange Reaction: The exchange reaction is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable, radiolabeled GTP analog. The reaction is often facilitated by including agents like (NH₄)₂SO₄ to promote GDP dissociation.[10]
-
Reaction Termination: After incubation (e.g., 120 minutes), the reaction is stopped, typically by rapid filtration through a nitrocellulose membrane.[10] The protein and any bound [³⁵S]GTPγS are retained on the filter, while unbound nucleotides are washed away.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the concentration of this compound to calculate the IC₅₀ value.[9]
-
X-ray Crystallography
This technique provides high-resolution, three-dimensional structural information, revealing the precise binding site and orientation of the inhibitor on the G protein.
-
Objective: To determine the atomic structure of the this compound-Gαq complex.
-
Methodology:
-
Complex Formation: Purified Gαqβγ heterotrimer is incubated with an excess of this compound and GDP to form a stable complex.
-
Crystallization: The purified complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the protein-inhibitor complex is built into this map and refined to yield a final, high-resolution structure. This reveals the specific amino acid residues that interact with this compound.[1][4]
-
Site-Directed Mutagenesis
This method is used to identify the key amino acid residues responsible for inhibitor binding and selectivity. By swapping residues between sensitive (Gαq) and insensitive (e.g., Gαs) subunits, researchers can pinpoint the molecular determinants of inhibition.[3]
-
Objective: To identify Gαq residues essential for this compound inhibition.
-
Methodology:
-
Sequence Alignment: The amino acid sequences of the this compound binding pocket in Gαq are aligned with the homologous regions in insensitive Gα subunits (like Gαs) to identify differing residues.[3]
-
Mutagenesis: Plasmids encoding the insensitive Gαs subunit are modified using PCR-based site-directed mutagenesis to replace its native residues with those found in Gαq at the putative binding site.
-
Cellular Expression: The mutated Gαs constructs are expressed in host cells (e.g., HEK293 cells lacking endogenous Gαs).[3]
-
Functional Assay: The cells are treated with this compound and then stimulated with an agonist specific for a Gs-coupled receptor (e.g., isoproterenol (B85558) for the β₂-adrenergic receptor).[3]
-
Readout and Analysis: The downstream signaling output (e.g., cAMP production) is measured. If the Gαs mutant has gained sensitivity to this compound, the agonist-induced signal will be inhibited. Studies have shown that a minimum of three mutations are required to introduce this compound inhibition in Gαs.[3][5]
-
References
- 1. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Role of FR900359 in Modulating GPCR Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR900359 is a potent and selective cyclic depsipeptide inhibitor of the Gq/11 family of G proteins (Gαq, Gα11, Gα14). Originating from the plant Ardisia crenata, it has emerged as an indispensable pharmacological tool for dissecting G protein-coupled receptor (GPCR) signaling.[1][2] By preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, this compound effectively locks the G protein in its inactive state, thereby blocking downstream signal transduction.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data, details common experimental protocols used to study its effects, and presents visual diagrams of the pertinent signaling pathways and experimental workflows.
Core Mechanism of Action
GPCRs that couple to the Gq/11 family of heterotrimeric G proteins initiate a canonical signaling cascade upon activation by an extracellular ligand. This activation promotes a conformational change in the Gαq/11 subunit, leading to the release of bound GDP and the subsequent binding of GTP. The now active, GTP-bound Gαq/11 dissociates from the Gβγ dimer and stimulates its primary effector, Phospholipase C-β (PLCβ).
PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. Concurrently, DAG and the elevated intracellular Ca2+ synergistically activate Protein Kinase C (PKC), which phosphorylates a multitude of downstream targets, leading to diverse cellular responses.
This compound acts as a Guanine Nucleotide Dissociation Inhibitor (GDI) .[4] It binds to a pocket at the interface between the Ras-like and helical domains of the Gαq/11 subunit, physically preventing the conformational changes required for GDP release.[3] By stabilizing the GDP-bound, inactive state of the G protein, this compound effectively uncouples the receptor from its downstream signaling cascade.[2] This inhibitory action is highly selective for Gαq, Gα11, and Gα14 isoforms, with no significant activity against Gαs, Gαi/o, or Gα12/13 families.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. researchgate.net [researchgate.net]
- 4. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 5. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
The Discovery and Characterization of FR900359: A Potent and Selective Gq Protein Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Initially isolated in 1988 from the leaves of the plant Ardisia crenata, FR900359 is a cyclic depsipeptide that has emerged as an indispensable tool in pharmacology and cell biology.[1][2] For years after its discovery, its precise mechanism of action remained elusive. It was later systematically characterized as a highly potent and selective inhibitor of the Gq family of G proteins (Gαq, Gα11, and Gα14).[1] this compound acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), effectively locking the Gαq subunit in its inactive, GDP-bound state and preventing its activation by G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the initial discovery, isolation, and detailed pharmacological characterization of this compound, presenting key quantitative data, experimental protocols, and signaling pathway diagrams to serve as a resource for the scientific community.
Initial Discovery and Isolation
This compound was first reported by researchers at Fujisawa Pharmaceutical Co. in 1988. The compound was extracted from the dried leaves of Ardisia crenata, a plant used in traditional Chinese medicine. The initial isolation and purification process, as described in subsequent literature, serves as the foundation for obtaining this natural product for research.[1][2]
Experimental Protocol: Isolation and Purification of this compound
This protocol is based on the activity-guided fractionation of A. crenata leaf extracts as described by Schrage et al. (2015).
1. Extraction:
- Dried and powdered leaves of Ardisia crenata are subjected to exhaustive extraction with methanol (B129727) (MeOH).
- The resulting crude methanol extract is concentrated under reduced pressure to yield a dry residue.
2. Fractionation:
- The crude extract is fractionated using vacuum liquid chromatography (VLC) with a reversed-phase C18 stationary phase.
- A step gradient of increasing methanol in water (e.g., 30% MeOH to 100% MeOH) is used for elution.
- Fractions are collected and tested for biological activity (historically, platelet aggregation inhibition; later, Gq inhibition assays).
3. Size-Exclusion Chromatography:
- The active fraction (typically the 100% MeOH fraction) is further purified by size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the eluent.
4. High-Performance Liquid Chromatography (HPLC):
- Final purification is achieved by reversed-phase HPLC (RP-HPLC).
- A C18 column is typically used with an isocratic or gradient elution system of acetonitrile (B52724) in water.
- The purity of the final compound is confirmed by analytical HPLC and its structure verified by mass spectrometry and NMR spectroscopy.
dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Workflow for the isolation and purification of this compound.
Pharmacological Characterization
The most significant breakthrough in understanding this compound was its characterization as a selective inhibitor of the Gq class of G proteins. It does not significantly affect other G protein families like Gs, Gi/o, or G12/13 at concentrations where it fully blocks Gq signaling.[1]
Mechanism of Action
This compound functions by preventing the exchange of GDP for GTP on the Gα subunit.[3] It binds to a pocket at the interface between the helical and GTPase domains of Gαq, stabilizing the inactive GDP-bound conformation. This prevents the conformational changes required for nucleotide exchange, thereby blocking G protein activation downstream of receptor stimulation.[4]
Caption: Inhibition of the Gq signaling pathway by this compound.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified across various cell-based and biochemical assays. The following table summarizes key findings from the literature.
| Assay Type | System | Agonist/Stimulus | Readout | IC50 / pIC50 / pKi | Reference |
| Functional Assays | |||||
| IP1 Accumulation | HEK293 (endogenous M3 receptor) | Carbachol | Inositol Monophosphate (IP1) | pIC50: 7.7 ± 0.1 | Schrage R, et al. Nat Commun. 2015 |
| IP1 Accumulation | CHO-M1 cells | Carbachol | Inositol Monophosphate (IP1) | pIC50: 8.64 ± 0.08 | Reher R, et al. J Nat Prod. 2018 |
| GTPγS Binding | Purified Gαq and Gαq-Q209L | Spontaneous | [³⁵S]GTPγS Incorporation | IC50: ~75 nM | Onisto M, et al. Mol Cancer Ther. 2019 |
| Binding Assays | |||||
| Radioligand Competition Binding | Human Platelet Membranes | [³H]PSB-15900 | Radioligand Displacement | pKi: 8.45 | Reher R, et al. J Nat Prod. 2018 |
| Radioligand Competition Binding | CHO-M1 cell membranes | [³H]PSB-15900 | Radioligand Displacement | pKi: 8.52 ± 0.07 | Reher R, et al. J Nat Prod. 2018 |
| Selectivity Assays | |||||
| cAMP Accumulation (Gs) | HEK293 (endogenous β-adrenergic R.) | Isoproterenol | cAMP | No inhibition up to 1 µM | Schrage R, et al. Nat Commun. 2015 |
| BRET Assay (Gi) | HEK293 (α2A-adrenergic receptor) | UK14304 | G protein activation | No inhibition up to 1 µM | Schrage R, et al. Nat Commun. 2015 |
Note: Values are representative and may vary based on specific experimental conditions.
Key Experimental Protocols
The characterization of this compound relies on robust functional and binding assays. Detailed methodologies for two of the most common assays are provided below.
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the functional consequence of Gq activation by measuring the accumulation of a downstream metabolite, IP1. The protocol is based on the HTRF® IP-One assay.
1. Cell Culture and Seeding:
- Culture cells (e.g., HEK293 or CHO cells expressing the GPCR of interest) under standard conditions.
- Seed cells into a 96-well or 384-well white plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound (antagonist) in stimulation buffer.
- Remove culture medium from cells and add the this compound dilutions.
- Pre-incubate the cells with this compound for a specified time (e.g., 30-60 minutes) at 37°C.
3. Agonist Stimulation:
- Add the agonist (e.g., Carbachol for muscarinic receptors) at a final concentration of EC80 to stimulate Gq signaling.
- Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
4. Cell Lysis and Detection:
- Lyse the cells by adding the HTRF® assay's lysis buffer, which contains the IP1-d2 acceptor and the anti-IP1-cryptate donor.
- Incubate for 1 hour at room temperature, protected from light.
5. Data Acquisition:
- Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm.
- Calculate the ratio of the two emission signals and convert it to IP1 concentration using a standard curve. Data are then plotted to determine the IC50 of this compound.
Protocol: [³⁵S]GTPγS Binding Assay
This biochemical assay directly measures the GDP/GTP exchange at the G protein alpha subunit. The protocol is adapted for purified G proteins.[3]
1. Reagent Preparation:
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- Prepare solutions of purified Gαq protein, [³⁵S]GTPγS (non-hydrolyzable GTP analog), and various concentrations of this compound.
2. Incubation:
- In a 96-well plate, combine the purified Gαq protein with the desired concentration of this compound.
- Pre-incubate for 15-30 minutes at 30°C to allow for inhibitor binding.
- Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.1-1 nM).
- Incubate for 60-120 minutes at 30°C. Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).
3. Termination and Filtration:
- Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the protein-bound [³⁵S]GTPγS from the unbound nucleotide.
- Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
4. Scintillation Counting:
- Allow the filters to dry completely.
- Add scintillation cocktail to each well.
- Quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.
5. Data Analysis:
- Subtract non-specific binding from all measurements.
- Plot the percentage of inhibition versus the concentration of this compound to calculate the IC50 value.
Conclusion
The journey of this compound from a natural product extract to a highly specific pharmacological tool underscores the importance of systematic characterization. Its discovery and subsequent elucidation as a potent and selective Gq protein inhibitor have provided researchers with an invaluable means to dissect the complex roles of Gq signaling in health and disease. The detailed data and protocols presented in this guide are intended to facilitate its effective use in future research and drug development endeavors.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural response of G protein binding to the cyclodepsipeptide inhibitor this compound probed by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the FR900359 Binding Site on Gαq
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular binding site of FR900359 (FR), a potent and selective inhibitor of the Gαq family of G proteins. By elucidating the precise mechanism of action and the key interacting residues, this document serves as a critical resource for researchers working on Gq-mediated signaling pathways and for professionals in drug discovery and development targeting these crucial cellular switches.
Mechanism of Action: A Molecular Wedge and Adhesive
This compound, a cyclic depsipeptide natural product, exhibits its inhibitory effect on Gαq, Gα11, and Gα14 through a dual mechanism.[1][2] Primarily, it functions as a guanine nucleotide dissociation inhibitor (GDI) .[1][3][4] It lodges itself in a critical pocket on the Gαq subunit, preventing the conformational changes necessary for the release of guanosine (B1672433) diphosphate (B83284) (GDP) and the subsequent binding of guanosine triphosphate (GTP)—the pivotal step in G protein activation.[1][3][4]
Recent high-resolution crystallographic data has revealed a second, equally important aspect of its mechanism. This compound also acts as a "molecular glue" or "molecular adhesive," enhancing the interaction between the Gα and Gβγ subunits.[3][5] This stabilization of the entire inactive heterotrimeric G protein complex provides a more secure lock on the OFF-state, further preventing downstream signaling.[5]
The Binding Pocket: A Precise Fit
Crystallographic and mutagenesis studies have pinpointed the binding site of this compound to a pocket located at the interface of the Ras-like domain and the helical domain of the Gαq subunit.[1][3] Specifically, it occupies the region encompassing linker I and switch I, a critical hinge point for the domain movements required for nucleotide exchange.[1][3] By binding here, this compound physically obstructs the separation of these domains.[3][4]
While a comprehensive list of all interacting residues is still a subject of ongoing research, mutagenesis studies have been instrumental in identifying key amino acids that determine the selectivity of this compound for the Gq/11 family over other Gα isoforms like Gαs.[2][6] Exchanging specific residues in the putative binding site of Gαs with their Gαq counterparts can confer sensitivity to this compound, highlighting the importance of these specific amino acids in the binding interaction.[2]
Quantitative Analysis of this compound-Gαq Interaction
The interaction of this compound with Gαq has been quantified through various biochemical and cellular assays. The following tables summarize the key binding and functional data reported in the literature.
Table 1: Binding Affinity of this compound and Related Compounds to Gαq
| Compound | Assay Type | Preparation | Parameter | Value | Reference |
| This compound-derived radioligand | Saturation Binding | Human platelet membranes | pKD | 8.45 | [1] |
| YM-254890-derived radioligand | Saturation Binding | Human platelet membranes | pKD | 7.96 | [1] |
Table 2: Functional Inhibition of Gαq Signaling by this compound
| Assay Type | System | Parameter | Value | Reference |
| [35S]GTPγS Binding | Purified Gαq | IC50 | ~75 nM | [7] |
| [35S]GTPγS Binding | Purified Gαq-Q209L | IC50 | ~75 nM | [7] |
| Gq-mediated signaling | Various cell-based assays | IC50 | 2.3–16.8 nM | [8] |
Visualizing the Molecular Interactions and Pathways
To better understand the context of this compound's action, the following diagrams illustrate the Gαq signaling pathway and a typical experimental workflow for characterizing the inhibitor's binding site.
Caption: The Gαq signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying the this compound binding site.
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the this compound-Gαq interaction. These are generalized protocols based on descriptions in the cited literature.
[35S]GTPγS Binding Assay
This assay measures the activation of Gαq by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. Inhibition of this binding is a direct measure of this compound's activity.
Objective: To determine the IC50 of this compound for the inhibition of Gαq activation.
Materials:
-
Purified recombinant Gαq or Gαq-containing membranes (e.g., human platelet membranes).
-
[35S]GTPγS.
-
This compound at various concentrations.
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
GDP.
-
Scintillation counter and filter plates.
Procedure:
-
Pre-incubate purified Gαq protein or membranes with varying concentrations of this compound in assay buffer for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the binding reaction by adding a mixture of [35S]GTPγS and a low concentration of GDP.
-
Incubate for a defined period (e.g., 60-120 minutes) to allow for nucleotide exchange and binding.
-
Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold wash buffer to separate bound from free [35S]GTPγS.
-
Quantify the amount of bound [35S]GTPγS for each concentration of this compound using a scintillation counter.
-
Plot the data and calculate the IC50 value using non-linear regression analysis.
Radioligand Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (KD) of a radiolabeled version of this compound (or a close analog) to Gαq.
Objective: To determine the binding affinity (KD) and density of binding sites (Bmax) for an this compound-derived radioligand.
Materials:
-
A tritiated or iodinated derivative of this compound or YM-254890.
-
Membrane preparations rich in Gαq (e.g., human platelet membranes).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Unlabeled this compound or YM-254890 for determining non-specific binding.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
In a series of tubes, incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand.
-
For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.
-
Incubate the tubes at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding by rapid filtration over glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Analyze the specific binding data using non-linear regression to a one-site binding model to determine the KD and Bmax.
Site-Directed Mutagenesis and Functional Validation
This approach is crucial for identifying the specific amino acid residues in Gαq that are essential for this compound binding and inhibition.
Objective: To identify key residues in the this compound binding pocket by assessing the impact of specific amino acid substitutions on inhibitor potency.
Procedure:
-
Homology Modeling & Docking (Optional): Based on the crystal structure of the this compound-Gαq complex, use molecular modeling to predict key interacting residues.
-
Mutagenesis: Generate point mutations in the Gαq cDNA using standard site-directed mutagenesis techniques to substitute the predicted key residues (e.g., to Alanine or to the corresponding residue in a non-sensitive Gα isoform like Gαs).
-
Expression: Express the wild-type and mutant Gαq proteins in a suitable cell line (e.g., HEK293 cells).
-
Functional Assay: Assess the ability of this compound to inhibit the signaling of each mutant Gαq. This can be done using a downstream functional readout, such as a calcium mobilization assay or an inositol (B14025) phosphate (B84403) (IP) accumulation assay, in response to the activation of a co-expressed Gq-coupled receptor.
-
Data Analysis: Compare the IC50 of this compound for the wild-type Gαq with that for each mutant. A significant increase in the IC50 for a particular mutant indicates that the mutated residue is important for this compound binding or its inhibitory mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Deep Dive into Gq/11 Signaling and its Inhibition by FR900359: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gq/11 signaling pathway, a critical mediator of cellular responses to a wide array of hormones, neurotransmitters, and autocrine/paracrine factors. We delve into the mechanism of action of FR900359, a potent and selective inhibitor of Gq/11 proteins, and present detailed experimental protocols for studying this pathway and its inhibition. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in drug discovery and the study of G-protein coupled receptor (GPCR) signaling.
The Gq/11 Signaling Pathway: A Cascade of Cellular Activation
The Gq/11 family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα15/16, plays a pivotal role in signal transduction.[1][2][3] Upon activation by a GPCR, the Gαq/11 subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ dimer.[4][5] The activated, GTP-bound Gαq/11 subunit then stimulates its primary effector, Phospholipase C-β (PLCβ).[2][6]
PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3, a soluble molecule, diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to IP3 receptors, which are ligand-gated Ca2+ channels. This binding triggers the release of stored calcium ions into the cytosol, leading to a rapid increase in intracellular calcium concentration.[7] This calcium signal modulates the activity of numerous downstream proteins, including calmodulin and various protein kinases.
Simultaneously, the membrane-bound DAG activates Protein Kinase C (PKC), which in turn phosphorylates a wide range of cellular proteins, influencing processes such as cell growth, differentiation, and metabolism. The Gq/11 signaling pathway is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, allowing it to re-associate with the Gβγ dimer and return to its inactive state.
This compound: A Potent and Selective Inhibitor of Gq/11
This compound is a cyclic depsipeptide natural product that has emerged as a powerful pharmacological tool for studying Gq/11-mediated signaling.[5][8] It acts as a highly potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits, with significantly lower activity against Gα15/16.[1][3][8]
Mechanism of Inhibition
This compound functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[8][9] It binds to a hydrophobic cleft on the Gαq subunit, located between the GTPase (Ras-like) and α-helical domains.[8] This binding event physically prevents the conformational changes required for the release of GDP, effectively trapping the G protein in its inactive, GDP-bound state.[4][5] By locking the Gα subunit in this conformation, this compound prevents its activation by upstream GPCRs, thereby blocking all downstream signaling events. Recent studies have also suggested that this compound and its analog YM-254890 can enhance the interaction between Gα and Gβγ, further stabilizing the inactive heterotrimeric G protein complex.
Quantitative Data on this compound and YM-254890
The following tables summarize key quantitative data for this compound and its closely related analog, YM-254890. These values are essential for designing and interpreting experiments aimed at studying Gq/11 signaling.
Table 1: Binding Affinities and IC50 Values
| Compound | Parameter | Value | Assay Conditions | Reference |
| This compound | pKi | 9.23 | Competition binding with [³H]PSB-15900 in HEK293-Gαq membranes | [10] |
| YM-254890 | pKi | 8.23 | Competition binding with [³H]PSB-15900 in HEK293-Gαq membranes | [10] |
| This compound | IC50 | ~75 nM | [³⁵S]GTPγS binding to purified Gαq and Gαq-Q209L | [9][11] |
| This compound | IC50 | 2.3-16.8 nM | Inhibition of Gq-signaling | [8] |
| YM-254890 | IC50 | < 0.6 µM | ADP-induced platelet aggregation | [12] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | YM-254890 | Reference |
| Molecular Weight (Da) | 1001.53 | 959.49 | [12][13] |
| Calculated logP | 1.86 | 1.37 | [12][13] |
| Water Solubility (µM) | 189 | 88 | [12] |
| Plasma Protein Binding (%) | 35 | 79 | [12][13] |
| Residence Time at Gq (min at 37°C) | 92.1 | 3.8 | [12] |
Experimental Protocols for Studying Gq/11 Signaling and Inhibition
This section provides detailed methodologies for three key assays used to investigate Gq/11 signaling and the effects of inhibitors like this compound.
References
- 1. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FR900359 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq/11/14 subfamily of G proteins.[1][2][3][4] This cyclic depsipeptide, originally isolated from the leaves of Ardisia crenata, has emerged as an invaluable pharmacological tool for investigating Gq/11-mediated signaling pathways in vitro and in vivo.[2][5] Unlike pertussis toxin for Gi/o proteins, this compound provides a means to specifically block Gq/11-dependent cellular processes, making it a critical reagent for cancer and cardiovascular disease research.[1][2]
This compound functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gαq/11 subunit.[3][4][5] This action locks the G protein in its inactive, GDP-bound state, unresponsive to upstream G protein-coupled receptor (GPCR) activation.[3][4] Recent studies have also shown that this compound and its analog YM-254890 can act as molecular glues, stabilizing the interaction between the Gα and Gβγ subunits, further locking the G protein in its inactive heterotrimeric state.[6] This specific mechanism of action allows for the targeted dissection of signaling cascades downstream of Gq/11 activation, including phospholipase C-β (PLC-β) activation, intracellular calcium mobilization, and the activation of pro-mitogenic pathways such as ERK and Akt.[3][4]
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to probe Gq/11 signaling.
Mechanism of Action: Gq/11 Signaling Inhibition
The canonical Gq/11 signaling pathway begins with the activation of a GPCR by an extracellular stimulus. This leads to a conformational change in the receptor, which in turn catalyzes the exchange of GDP for GTP on the associated Gαq/11 subunit. The GTP-bound Gαq/11 dissociates from the Gβγ dimer and activates its primary effector, PLC-β. PLC-β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC). This compound intervenes at the initial step of G protein activation, preventing all subsequent downstream events.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FR900359 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of FR900359, a potent and selective inhibitor of Gq/11/14 proteins, in in vivo mouse models.[1][2] This document includes summaries of quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a depsipeptide isolated from the plant Ardisia crenata that serves as a powerful tool for studying Gq-regulated biological processes.[1] It functions by preventing the dissociation of GDP from the Gαq subunit, thereby locking it in an inactive state and blocking downstream signaling.[3] Its selectivity for Gq/11/14 over other Gα isoforms makes it an invaluable inhibitor for investigating the physiological and pathological roles of these specific G protein pathways.[1][2] Dysregulation of Gq signaling is implicated in numerous diseases, making this compound a molecule of significant interest for therapeutic development.[4]
Data Presentation: Quantitative Summary of this compound Administration in Mice
The following tables summarize the dosages, administration routes, and observed effects of this compound in various mouse models as reported in the literature.
| Parameter | Dosage | Administration Route | Vehicle | Observed Effects | Reference |
| Acute Bronchoconstriction | 2.5 µ g/mouse | Intratracheal | DMSO | Abolished airway hyperreactivity. | |
| Chronic Asthma Model | 2.5 µ g/mouse (twice daily for 3 weeks) | Intratracheal | Not specified | Resulted in high concentrations of this compound in the lungs. | |
| Uveal Melanoma Xenograft | 10 µ g/mouse (daily for 3 weeks, Mon-Fri) | Intraperitoneal | Not specified | Reduced tumor growth. | |
| Vascular Tone | 0.2 or 1 mg/mL (12 µL per mouse) | Intravenous | Not specified | Reduced vascular tone in the tail artery. | |
| Pharmacokinetics | Not specified | Intratracheal & Intraperitoneal | DMSO | Accumulates in the lung. | |
| Methacholine-induced Bronchoconstriction | 5 µ g/mouse (daily for 7 days) | Intratracheal | Not specified | High levels of this compound were detected in the lung and kidney.[5][6] | [5][6] |
| Bioavailability and Organ Distribution | 10 µ g/mouse (daily for 3 weeks, Mon-Fri) | Intraperitoneal | Not specified | The highest concentrations of this compound were found in the lung.[5][6] | [5][6] |
Signaling Pathway
The following diagram illustrates the Gq signaling pathway and the point of inhibition by this compound.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: FR900359 for the Inhibition of Uveal Melanoma Cell Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FR900359, a potent and selective inhibitor of Gαq/11 signaling, for inhibiting the growth of uveal melanoma (UM) cells. The information presented is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Introduction
Uveal melanoma is the most common primary intraocular malignancy in adults, and metastatic disease has a poor prognosis.[1] A significant majority, approximately 93%, of uveal melanomas harbor activating mutations in the GNAQ or GNA11 genes, which encode the Gαq and Gα11 proteins, respectively.[2][3][4] These mutations lead to constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival.[1][5] this compound has emerged as a critical tool compound and potential therapeutic agent that directly targets the aberrant Gαq/11 signaling cascade.[2][3][4][6] This cyclic depsipeptide prevents the exchange of GDP for GTP on Gαq/11, effectively locking the G protein in an inactive state and inhibiting downstream signaling.[2][6][7]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Uveal Melanoma Cell Lines
| Cell Line | GNAQ/GNA11 Mutation | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| 92.1 | GNAQ-Q209L | 100 nM, 300 nM, 1 µM | 4 days | Inhibition of cell growth | [2][4][7] |
| OMM1.3 | GNAQ-Q209P | 100 nM, 300 nM, 1 µM | 4 days | Inhibition of cell growth | [2][4] |
| OCM3 | GNA11-Q209L | 100 nM, 300 nM, 1 µM | 4 days | Inhibition of cell growth | [2][4] |
| UM002B | GNA11-Q209L | 100 nM, 300 nM, 1 µM | 4 days | Inhibition of cell growth | [2][4] |
| 92.1 | GNAQ-Q209L | 1 µM | 24 hours | G1 cell cycle arrest | [2] |
| OMM1 | Not specified | 1 µM | 24 hours | G1 cell cycle arrest | [2] |
| 92.1 | GNAQ-Q209L | 1 µM | 24 hours | Induction of apoptosis | [2] |
| OCM3 | GNA11-Q209L | 1 µM | 24 hours | Induction of apoptosis | [2] |
| OMM1.3 | GNAQ-Q209P | 1 µM | 24 hours | Induction of apoptosis | [2] |
| UM002B | GNA11-Q209L | 1 µM | 24 hours | Induction of apoptosis | [2] |
Table 2: Biochemical Activity of this compound
| Assay | Protein | IC50 | Reference |
| [³⁵S]GTPγS binding | Purified Gαq and Gαq-Q209L | ~75 nM | [2] |
Experimental Protocols
Cell Culture
Uveal melanoma cell lines (e.g., 92.1, OMM1.3, OCM3, UM002B) should be maintained in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells are to be cultured in a humidified incubator at 37°C with 5% CO₂.
Cell Growth Assay
This protocol is designed to assess the effect of this compound on the proliferation of uveal melanoma cells over time.
Materials:
-
Uveal melanoma cell lines
-
Complete RPMI medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well black, clear-bottom plates
-
PicoGreen™ dsDNA Quantification Reagent
-
Plate reader capable of fluorescence detection
Procedure:
-
Seed uveal melanoma cells in a 96-well plate at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Recommended final concentrations are 100 nM, 300 nM, and 1 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plates for up to 4 days.
-
At desired time points (e.g., day 0, 1, 2, 3, and 4), measure cell proliferation using the PicoGreen™ assay according to the manufacturer's instructions. This involves lysing the cells and measuring the fluorescence of the DNA-intercalating dye.
-
Plot the fluorescence intensity (proportional to cell number) against time for each treatment condition.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Uveal melanoma cell lines
-
Complete RPMI medium
-
This compound (1 µM)
-
DMSO (vehicle control)
-
Click-iT™ Plus EdU Alexa Fluor™ 647 Flow Cytometry Assay Kit
-
Propidium (B1200493) Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat uveal melanoma cells (e.g., 92.1) with 1 µM this compound or DMSO for 24 hours.
-
Thirty minutes before harvesting, add EdU (5-ethynyl-2´-deoxyuridine) to the cell culture medium to label cells undergoing DNA synthesis (S phase).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix and permeabilize the cells according to the Click-iT™ Plus EdU kit protocol.
-
Detect EdU incorporation using the Alexa Fluor™ 647 picolyl azide.
-
Stain the cells with propidium iodide to determine DNA content.
-
Analyze the cell populations by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[2]
Apoptosis Assay
This protocol assesses the induction of apoptosis in uveal melanoma cells following treatment with this compound.
Materials:
-
Uveal melanoma cell lines
-
Complete RPMI medium
-
This compound (1 µM)
-
DMSO (vehicle control)
-
CellEvent™ Caspase-3/7 Green Detection Reagent
-
Flow cytometer
Procedure:
-
Treat uveal melanoma cells (e.g., 92.1, OCM3, OMM1.3) with 1 µM this compound or DMSO for 24 hours.
-
Harvest the cells and wash with PBS.
-
Incubate the cells with CellEvent™ Caspase-3/7 Green Detection Reagent according to the manufacturer's protocol to detect activated caspase-3/7, a hallmark of apoptosis.
-
Analyze the fluorescence of the cells by flow cytometry to quantify the percentage of apoptotic cells.[2]
Western Blotting for Signaling Pathway Analysis
This protocol is used to investigate the effect of this compound on key signaling proteins.
Materials:
-
Uveal melanoma cell lines
-
Complete RPMI medium
-
This compound (1 µM)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Treat uveal melanoma cells with 1 µM this compound or DMSO for various time points (e.g., 0, 1, 2, 5, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated ERK (pERK1/2) and total ERK2.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Signaling pathway of this compound in uveal melanoma.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Targeting Oncogenic Gαq/11 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulator of G protein signaling 2 inhibits Gαq-dependent uveal melanoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Preparing and Utilizing FR900359: Application Notes and Protocols for Researchers
Abstract
FR900359 is a potent and selective inhibitor of the Gq/11/14 family of G proteins, making it an invaluable tool for researchers studying Gq-mediated signaling pathways in various physiological and pathological contexts.[1][2][3] This cyclic depsipeptide, originally isolated from the plant Ardisia crenata, acts by preventing the exchange of GDP for GTP on the Gαq subunit, thereby locking it in an inactive state.[4][5][6] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in in vitro experiments, ensuring reproducible and accurate results for researchers in drug development and cell biology.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C49H75N7O15 | [6][7][8] |
| Molecular Weight | 1002.2 g/mol | [7][8][9] |
| Appearance | Crystalline solid | [7] |
| Purity | ≥95% | [7][8] |
| Solubility | Soluble in Chloroform and DMSO. Water solubility is 189 μM. | [5][7][10] |
| Storage (Solid) | -20°C for ≥ 2 years | [7][8] |
| Storage (DMSO Stock) | 1 mM stock at 4°C for extended periods | [5] |
| Stability | High stability in simulated gastric fluid (pH 1) and mildly alkaline solutions (pH 9).[5][10][11] Some degradation observed under strongly alkaline conditions (pH 11).[5][10][11] |
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the first step towards reliable experimental outcomes. The following protocol outlines the preparation of a 1 mM DMSO stock solution.
Materials:
-
This compound crystalline solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Equilibration: Allow the vial of this compound crystalline solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using a calibrated precision balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 1.0022 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 1 mM stock solution, add 1 mL of DMSO per 1.0022 mg of this compound.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) can aid in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for long-term storage. For shorter periods, a 1 mM DMSO stock can be stored at 4°C.[5]
Experimental Protocols: Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, assay system, and experimental goals. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Inhibition of Gq-Mediated Signaling in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound to inhibit Gq-mediated signaling pathways, such as the activation of phospholipase C (PLC) and subsequent calcium mobilization.
Materials:
-
Cultured cells expressing the Gq-coupled receptor of interest
-
Complete cell culture medium
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 1 mM this compound stock solution in complete cell culture medium to the desired final concentrations. A typical starting range for dose-response experiments is 0.1 nM to 1 µM.[12][13] It is crucial to prepare a vehicle control (e.g., 0.1% DMSO in medium) to account for any solvent effects.
-
Cell Treatment: Remove the old medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period. The pre-incubation time with this compound before stimulating the receptor can vary, but a period of 30 minutes to 2 hours is often sufficient.
-
Assay: Following incubation, proceed with your specific assay to measure the downstream effects of Gq signaling inhibition (e.g., calcium imaging, inositol (B14025) phosphate (B84403) accumulation, or ERK phosphorylation).
Summary of Working Concentrations from Literature
| Assay Type | Cell Line(s) | Working Concentration Range | Reference |
| Inositol Monophosphate (IP1) Accumulation | HEK293 | 100 nM | [1] |
| Calcium Mobilization | Various | 100 nM - 1 µM | [1] |
| Cell Proliferation and Migration | B16 Melanoma | 1 µM | [7][8] |
| GTPγS Binding Assay | Purified Gαq | 0.1 nM - 1 µM | [12] |
| YAP Localization | Uveal Melanoma Cells | 0.1 nM - 100 nM | [12] |
| Colony Formation in 3D Culture | OMM1.3 | 100 nM | [12] |
Visualization of the this compound Mechanism of Action
The following diagram illustrates the canonical Gq signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits Gq signaling by preventing GDP release from Gαq.
Conclusion
This compound is a critical tool for dissecting Gq-dependent signaling. Adherence to the protocols outlined in these application notes will facilitate the generation of high-quality, reproducible data. Researchers should always perform appropriate controls and optimize concentrations for their specific experimental systems.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | inhibitor/agonist | CAS 107530-18-7 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
Application of FR900359 in calcium mobilization and IP1 accumulation assays.
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2][3] It acts as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), preventing the exchange of GDP for GTP on the Gα subunit and thereby locking it in an inactive state.[4] This targeted inhibition makes this compound an invaluable tool for dissecting Gq/11-mediated signaling pathways, which are crucial in a multitude of physiological and pathological processes.
The activation of Gq/11-coupled G protein-coupled receptors (GPCRs) initiates a signaling cascade that primarily involves the activation of phospholipase Cβ (PLCβ).[3] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm, a phenomenon known as calcium mobilization.[5] The subsequent degradation of IP3 leads to the formation of inositol monophosphate (IP1), which accumulates in the presence of lithium chloride (LiCl).[6][7][8]
This document provides detailed protocols for utilizing this compound in two key functional assays to study Gq/11 signaling: the calcium mobilization assay and the IP1 accumulation assay.
Signaling Pathway of Gq/11 Inhibition by this compound
The following diagram illustrates the canonical Gq/11 signaling pathway and the point of inhibition by this compound.
Caption: Gq/11 signaling pathway and this compound inhibition.
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the cell type, the specific Gq/11-coupled receptor, and the assay format. The following tables summarize reported IC50 values for this compound in calcium mobilization and IP1 accumulation assays.
Table 1: IC50 Values of this compound in Calcium Mobilization Assays
| Cell Line | Receptor | Agonist | IC50 (nM) | Reference |
| HEK293 | Endogenous | Bradykinin | ~10 | [3] |
| CHO-M1 | Muscarinic M1 | Carbachol | ~20 | [3] |
| Uveal Melanoma Cells (GNAQ/11 mutant) | Constitutively Active | - | ~75 (GTPγS binding) | [4] |
Table 2: IC50 Values of this compound in IP1 Accumulation Assays
| Cell Line | Receptor | Agonist | IC50 (nM) | Reference |
| HEK293 | Endogenous | Bradykinin | ~5 | [3] |
| CHO-M1 | Muscarinic M1 | Carbachol | ~15 | [3] |
| HEK293 | Reconstituted ORL1-Gα14 | Nociceptin | ~30 | [3] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring intracellular calcium mobilization using a fluorescent calcium indicator in a microplate format.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a typical calcium mobilization assay.
Materials:
-
Cells expressing the Gq/11-coupled receptor of interest (e.g., HEK293, CHO)
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Agonist stock solution
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM, Calcium 5 Assay Kit)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Seeding:
-
The day before the assay, seed cells into a black, clear-bottom 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's instructions.
-
Aspirate the cell culture medium from the wells and add the dye-loading solution.
-
Incubate for 60 minutes at 37°C, protected from light.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
After the dye-loading incubation, gently wash the cells with assay buffer if required by the kit.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Agonist Stimulation and Measurement:
-
Prepare the agonist solution at a concentration that will yield a maximal or sub-maximal (e.g., EC80) response.
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
Program the instrument to automatically inject the agonist into the wells and continue recording the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IP1 Accumulation Assay
This protocol describes the measurement of inositol monophosphate (IP1) accumulation, a stable downstream metabolite of IP3, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Experimental Workflow: IP1 Accumulation Assay
Caption: Workflow for a typical IP1 accumulation HTRF assay.
Materials:
-
Cells expressing the Gq/11-coupled receptor of interest
-
White, low-volume 384-well cell culture plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Agonist stock solution
-
IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1-Cryptate antibody, and lysis buffer)
-
Stimulation buffer containing Lithium Chloride (LiCl)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a white 384-well plate at the desired density.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in the stimulation buffer (without LiCl).
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Cell Lysis and HTRF Reagent Addition:
-
Following the stimulation, add the HTRF assay reagents (IP1-d2 and anti-IP1-Cryptate antibody diluted in lysis buffer) to each well according to the manufacturer's protocol. This step simultaneously lyses the cells and initiates the competitive immunoassay.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Convert the HTRF ratio to IP1 concentration using a standard curve.
-
Plot the IP1 concentration against the concentration of this compound and fit the data to determine the IC50 value.
-
Conclusion
This compound is a powerful and selective tool for investigating Gq/11-mediated signaling. The calcium mobilization and IP1 accumulation assays are robust methods to quantify the inhibitory effects of this compound on this pathway. The detailed protocols and data provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of GPCR pharmacology and drug discovery.
References
- 1. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu [bu.edu]
- 4. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. IP3/IP1 Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols for Studying Oncogenic Gαq Signaling with FR900359
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine nucleotide-binding protein G(q) subunit alpha (Gαq) is a critical component of signal transduction pathways that regulate a multitude of cellular processes.[1][2] Activating mutations in the GNAQ gene, which encodes Gαq, are oncogenic drivers in several cancers, most notably uveal melanoma, where they are found in approximately 93% of cases.[3][4][5][6] These mutations, commonly occurring at the Q209 and R183 residues, render the Gαq protein constitutively active, leading to uncontrolled cell growth, proliferation, and survival.[7][8]
FR900359 is a potent and selective inhibitor of the Gαq family of proteins (Gαq, Gα11, and Gα14).[9][10][11][12] This cyclic depsipeptide, originally isolated from Ardisia crenata, functions by locking the Gαq subunit in its inactive, GDP-bound state, thereby preventing downstream signaling.[6][13][14] this compound has been demonstrated to effectively inhibit both wild-type and oncogenic mutant forms of Gαq, making it an invaluable tool for studying Gαq-mediated signaling and a promising therapeutic lead.[3][5][6][15]
These application notes provide a comprehensive guide for utilizing this compound in experimental designs aimed at elucidating the mechanisms of oncogenic Gαq signaling and evaluating its therapeutic potential.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| [³⁵S]GTPγS Binding | Purified Gαq | - | ~75 nM | [6] |
| [³⁵S]GTPγS Binding | Purified Gαq-Q209L | - | ~75 nM | [6] |
Table 2: Cellular Activity of this compound in Uveal Melanoma Cell Lines
| Cell Line | GNAQ/GNA11 Mutation | Assay | Concentration | Effect | Reference |
| OMM1.3 | GNAQ Q209P | Cell Growth (PicoGreen) | 100 nM | Significant inhibition of cell growth | [4][16] |
| Mel202 | GNA11 Q209L | Cell Growth (PicoGreen) | 100 nM | Significant inhibition of cell growth | [4][16] |
| 92.1 | GNAQ Q209L | Apoptosis | 1 µM | Significant induction of apoptosis | [9] |
| B16 | Not Specified | Cell Growth | 0-10 µM | Concentration-dependent reduction in growth | [9] |
| B16 | Not Specified | Cell Cycle | 10 nM | G1 cell cycle arrest | [9] |
Experimental Protocols
Protocol 1: In Vitro [³⁵S]GTPγS Binding Assay
This assay measures the ability of this compound to inhibit the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on purified Gαq subunits.
Materials:
-
Purified recombinant wild-type Gαq and/or oncogenic mutant Gαq (e.g., Q209L)
-
This compound
-
[³⁵S]GTPγS
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM MgCl₂, 1 mM DTT
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a dilution series of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
In a 96-well plate, pre-incubate the purified Gαq protein with varying concentrations of this compound or DMSO (vehicle control) in assay buffer for 30 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 100 nM.
-
Incubate the reaction for 60-120 minutes at 30°C.
-
Terminate the reaction by rapid filtration through the 96-well filter plates.
-
Wash the filters three times with ice-cold wash buffer (assay buffer without DTT).
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Viability and Proliferation Assay
This protocol assesses the effect of this compound on the growth and viability of cancer cell lines harboring oncogenic Gαq mutations.
Materials:
-
Uveal melanoma cell lines (e.g., OMM1.3, Mel202, 92.1)
-
Complete cell culture medium
-
This compound
-
PicoGreen dsDNA quantification reagent or similar cell viability reagent (e.g., CellTiter-Glo)
-
96-well clear-bottom black plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) or DMSO as a vehicle control.
-
Incubate the cells for 72-96 hours.
-
For PicoGreen assay:
-
Lyse the cells by freezing the plate at -80°C.
-
Thaw the plate and add PicoGreen reagent diluted in TE buffer to each well.
-
Incubate for 5 minutes in the dark.
-
Measure fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
-
For other viability assays, follow the manufacturer's instructions.
-
Normalize the readings to the vehicle-treated wells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Downstream Signaling
This protocol is used to determine if this compound inhibits the downstream signaling cascade of oncogenic Gαq, such as the MAPK/ERK pathway.
Materials:
-
Cancer cell lines with oncogenic Gαq
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours if investigating ligand-stimulated signaling, or maintain in complete medium for constitutively active mutants.
-
Treat the cells with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 1-24 hours).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.
Visualizations
Caption: Oncogenic Gαq signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound against oncogenic Gαq.
Caption: Logical relationship of oncogenic Gαq signaling and this compound intervention.
References
- 1. What are GNAQ inhibitors and how do they work? [synapse.patsnap.com]
- 2. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. Atypical activation of the G protein Gαq by the oncogenic mutation Q209P - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | pan-Gq inhibitor | Probechem Biochemicals [probechem.com]
- 11. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gq-Mediated Vasoconstriction Ex Vivo Using FR900359
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasoconstriction, the narrowing of blood vessels, is a fundamental physiological process regulated by various signaling pathways. The Gq protein-coupled receptor (GPCR) pathway plays a crucial role in initiating and maintaining vascular smooth muscle contraction.[1][2][3] Dysregulation of this pathway is implicated in numerous cardiovascular diseases, including hypertension.[2] FR900359 is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[4][5][6][7] It acts by preventing the exchange of GDP for GTP, thereby locking the Gα subunit in its inactive state and effectively blocking downstream signaling.[4][8][9] This unique mechanism makes this compound an invaluable tool for dissecting the role of Gq signaling in physiological and pathophysiological processes, such as vasoconstriction.[10][11] These application notes provide detailed protocols for utilizing this compound to study Gq-mediated vasoconstriction in isolated blood vessels ex vivo.
Gq Signaling Pathway in Vasoconstriction
Gq-coupled receptors in vascular smooth muscle are activated by a variety of agonists, including norepinephrine (B1679862) (α1-adrenoceptors), endothelin-1 (B181129) (ETA receptors), angiotensin II (AT1 receptors), and the thromboxane (B8750289) A2 mimetic U46619 (thromboxane prostanoid receptors).[1][12][13] Activation of these receptors triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq-GTP then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[1] The increased cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which contributes to the sustained phase of contraction.[1]
References
- 1. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 2. Vascular smooth muscle G(q) signaling is involved in high blood pressure in both induced renal and genetic vascular smooth muscle-derived models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 9. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for FR900359 Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in cancer research and drug discovery to better recapitulate the complex in vivo tumor microenvironment.[1][2] Unlike traditional 2D cell cultures, 3D models exhibit gradients of nutrients, oxygen, and drug exposure, as well as more physiologically relevant cell-cell and cell-matrix interactions. This complexity can significantly impact cellular responses to therapeutic agents.
FR900359 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins.[1][3] In many cancers, particularly uveal melanoma, activating mutations in GNAQ or GNA11 (which encode Gαq and Gα11, respectively) are key oncogenic drivers.[1][3] These mutations lead to the constitutive activation of downstream signaling pathways, including the MAPK/ERK and Hippo-YAP pathways, promoting cell proliferation, survival, and migration.[1][4] this compound has been shown to effectively inhibit this oncogenic signaling, leading to cell cycle arrest and apoptosis in cancer cells harboring these mutations.[1][3] Notably, in 3D cell culture models of uveal melanoma, this compound has been demonstrated to prevent colony formation, highlighting its potential as a therapeutic agent.[1][3]
These application notes provide a detailed protocol for the treatment of 3D cancer cell culture models with this compound, including spheroid formation, drug administration, and subsequent analysis of cell viability, apoptosis, and key signaling events.
Signaling Pathways Affected by this compound
This compound primarily targets the Gαq/11 proteins, which are critical transducers of signals from G protein-coupled receptors (GPCRs). By inhibiting Gαq/11, this compound effectively dampens the activation of several downstream oncogenic pathways.
Data Presentation
The following tables summarize the reported effects of this compound on uveal melanoma (UM) cells in both 2D and 3D culture systems.
Table 1: Effect of this compound on Uveal Melanoma Cell Growth (2D Culture)
| Cell Line | GNAQ/GNA11 Mutation | This compound Concentration | Duration | Growth Inhibition | Reference |
| 92.1 | GNAQ-Q209L | 100 nM | 4 days | Significant | [1] |
| OMM1.3 | GNAQ-Q209P | 100 nM | 4 days | Significant | [1] |
| OCM3 | GNA11-Q209L | 100 nM | 4 days | Significant | [1] |
| UM002B | GNA11-Q209L | 100 nM | 4 days | Significant | [1] |
Table 2: Effect of this compound on Uveal Melanoma in 3D Matrigel Culture
| Cell Line | Assay | This compound Concentration | Duration | Observed Effect | Reference |
| OMM1.3 | Colony Formation | 30 nM | 12 days | Complete prevention of colony formation | [1] |
| OMM1.3 | Pre-formed Colony Disassembly | 30 nM | 7 days | Disassembly of established colonies | [1] |
| OMM1.3 | Apoptosis (Activated Caspase-3) | 100 nM - 1 µM | 7 days | Dose-dependent increase in apoptosis | [1] |
Experimental Protocols
This section provides a detailed methodology for treating 3D cancer cell spheroids with this compound and subsequent analysis.
Experimental Workflow Overview
Part 1: Spheroid Formation (Liquid Overlay Technique)
-
Cell Culture: Culture cancer cells (e.g., uveal melanoma cell lines with GNAQ/11 mutations) in standard 2D flasks until they reach 70-80% confluency.
-
Cell Harvesting: Wash cells with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer or automated cell counter. Adjust the cell concentration to the desired density for spheroid formation (typically 2,000-10,000 cells per spheroid, depending on the cell line).
-
Seeding in Ultra-Low Attachment Plates: Seed the cell suspension into ultra-low attachment 96-well round-bottom plates. The volume per well will depend on the desired spheroid size.
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plates in a humidified incubator at 37°C and 5% CO2 for 2-4 days to allow for the formation of compact spheroids. Monitor spheroid formation daily using an inverted microscope.
Part 2: this compound Treatment
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Working Solutions: Prepare a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment. It is recommended to test a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Drug Administration: Carefully remove a portion of the medium from each well containing a spheroid and replace it with the medium containing the appropriate concentration of this compound or vehicle control.
-
Incubation: Return the plates to the incubator and incubate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for colony formation assays).
Part 3: Analysis of this compound Effects
A. Spheroid Viability Assay (e.g., CellTiter-Glo® 3D Cell Viability Assay)
-
Equilibrate the plate and the CellTiter-Glo® 3D Reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
B. Apoptosis Assay (e.g., Caspase-Glo® 3/7 3D Assay)
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 3D Assay. This typically involves adding the reagent to the wells, incubating, and measuring luminescence to quantify caspase-3/7 activity, a hallmark of apoptosis.
C. Spheroid Imaging and Morphological Analysis
-
Brightfield Imaging: Acquire images of the spheroids at various time points using an inverted microscope. Spheroid size (diameter and area) can be measured using image analysis software (e.g., ImageJ).
-
Confocal Microscopy for Viability and Apoptosis:
-
Stain spheroids with viability dyes (e.g., Calcein-AM for live cells and Propidium Iodide or Ethidium Homodimer-1 for dead cells).
-
For apoptosis imaging, use fluorescently labeled annexin (B1180172) V or a fluorescent caspase substrate.
-
Acquire z-stack images using a confocal microscope to visualize the distribution of live and dead/apoptotic cells within the spheroid.
-
D. Immunofluorescence Staining for Protein Analysis
-
Fixation: Carefully fix the spheroids in 4% paraformaldehyde (PFA) in PBS for 1-2 hours at room temperature.
-
Permeabilization: Permeabilize the fixed spheroids with a solution of 0.5% Triton X-100 in PBS for 30-60 minutes.
-
Blocking: Block non-specific antibody binding by incubating the spheroids in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Tween-20) for at least 2 hours at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the spheroids with primary antibodies targeting proteins of interest (e.g., phosphorylated ERK, YAP) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the spheroids multiple times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 2-4 hours at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the spheroids and image using a confocal microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Inconsistent Spheroid Size | Inaccurate cell counting; uneven seeding. | Ensure accurate cell counting and use a multichannel pipette for even cell distribution. Centrifuge the plate after seeding. |
| Spheroids Disaggregate | Cell line not suitable for spheroid formation; low cell seeding density. | Use a cell line known to form compact spheroids. Increase the initial cell seeding density. |
| High Background in Viability/Apoptosis Assays | Incomplete cell lysis; reagent incompatibility with 3D culture. | Use a lysis buffer optimized for 3D cultures. Increase incubation time with the lysis reagent. |
| Poor Antibody Penetration in Immunofluorescence | Insufficient permeabilization time; large spheroid size. | Increase the permeabilization time. Optimize antibody concentrations and incubation times. Section larger spheroids if necessary. |
| High Variability in Drug Response | Inconsistent spheroid size; inaccurate drug dilutions. | Ensure uniform spheroid size before treatment. Prepare fresh drug dilutions for each experiment. |
By following these detailed protocols, researchers can effectively evaluate the therapeutic potential of this compound in physiologically relevant 3D cell culture models, providing valuable insights for preclinical drug development.
References
- 1. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Utilizing FR900359 in ERK Phosphorylation Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
FR900359 is a potent and selective inhibitor of the Gq/11/14 family of G proteins.[1] It functions by locking the Gαq subunit in its GDP-bound, inactive state, thereby preventing its activation by G protein-coupled receptors (GPCRs).[2] This mechanism makes this compound a valuable tool for investigating signaling pathways downstream of Gq-coupled receptors. One of the key pathways regulated by Gq activation is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document provides detailed application notes and protocols for the use of this compound in ERK phosphorylation assays.
Mechanism of Action: Inhibition of the Gq-ERK Signaling Pathway
This compound selectively targets the Gα subunits of the Gq/11/14 family, preventing the exchange of GDP for GTP and subsequent G protein activation.[2] This inhibitory action blocks the activation of phospholipase C (PLC), which in turn prevents the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The reduction in DAG levels leads to decreased activation of protein kinase C (PKC), a key upstream regulator of the Raf-MEK-ERK signaling cascade. Ultimately, the inhibition of this pathway by this compound results in a decrease in the phosphorylation of ERK1/2 at Thr202/Tyr204.
Quantitative Data on this compound-Mediated Inhibition of ERK Phosphorylation
The following table summarizes the available quantitative data on the effect of this compound on ERK phosphorylation in various cancer cell lines. It is important to note that the optimal concentration and treatment time for this compound may vary depending on the cell type and experimental conditions.
| Cell Line | Cancer Type | This compound Concentration | Treatment Time | Effect on p-ERK Levels | Reference |
| 92.1 | Uveal Melanoma | 1 µM | 24 hours | Complete abolishment | [3] |
| OMM1.3 | Uveal Melanoma | 1 µM | 24 hours | Complete abolishment | [3] |
| UM002B | Uveal Melanoma | 1 µM | 24 hours | ~65% decrease | [3] |
| 92.1 | Uveal Melanoma | 1 µM | 0.5 - 5 hours | Time-dependent decrease | [3] |
| OMM1.3 | Uveal Melanoma | 1 µM | 0.5 - 5 hours | Rapid decrease, almost complete by 30 min | [3] |
| B16 | Melanoma | 100 nM, 300 nM, 1 µM | 4 days | Dose-dependent inhibition of cell growth | [4] |
Note: The study on B16 melanoma cells measured cell growth as a downstream effect of ERK pathway inhibition, not direct p-ERK levels.
An in vitro study on purified Gαq protein demonstrated that this compound inhibits GTPγS binding with an IC50 of approximately 75 nM.[3] While this is an upstream event, it provides an indication of the potent inhibitory activity of this compound.
Experimental Protocols
Two common methods for assessing ERK phosphorylation are Western Blotting and cell-based Enzyme-Linked Immunosorbent Assay (ELISA). Detailed protocols for both are provided below, with specific considerations for the use of this compound.
Protocol 1: Western Blot for Phospho-ERK1/2
This protocol provides a detailed method for detecting changes in ERK1/2 phosphorylation following treatment with this compound.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound
-
Gq agonist (e.g., carbachol, UTP)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Pre-incubate cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a desired time (e.g., 30 minutes to 24 hours). Include a vehicle control (e.g., DMSO).
-
Stimulate cells with a Gq agonist at a predetermined optimal concentration and time.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total ERK):
-
Strip the membrane using a stripping buffer.
-
Block the membrane again and probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Protocol 2: Cell-Based ELISA for Phospho-ERK1/2
This protocol offers a higher-throughput alternative to Western blotting for quantifying ERK phosphorylation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium and supplements
-
This compound
-
Gq agonist
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H2O2 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Optional: Serum-starve cells.
-
Pre-treat cells with a serial dilution of this compound. Include a vehicle control.
-
Stimulate cells with a Gq agonist.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with fixing solution for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add quenching solution for 20 minutes to inhibit endogenous peroxidases.
-
Wash the wells three times with PBS.
-
-
Immunostaining:
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Incubate the wells with anti-phospho-ERK1/2 primary antibody for 2 hours at room temperature.
-
Wash the wells three times with wash buffer (PBS with 0.1% Tween 20).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
-
Detection:
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Normalization:
-
In parallel wells, perform the same procedure using an anti-total-ERK1/2 antibody to normalize the phospho-ERK signal to the total amount of ERK protein.
-
Conclusion and Key Considerations
This compound is a powerful tool for dissecting Gq-mediated signaling pathways. When used in conjunction with ERK phosphorylation assays, it allows for the precise investigation of the role of Gq proteins in cellular processes regulated by the MAPK cascade.
Key Considerations:
-
Concentration and Time Course: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell type and experimental setup.
-
Cell Line Specificity: The efficacy of this compound can vary between cell lines.
-
Agonist Stimulation: The choice and concentration of the Gq agonist used to stimulate the pathway should be optimized.
-
Controls: Appropriate controls, including vehicle-treated and unstimulated cells, are essential for accurate data interpretation.
-
Data Normalization: Normalizing the phospho-ERK signal to total ERK is critical to account for any variations in cell number or protein loading.
By following these detailed protocols and considering these key points, researchers can effectively utilize this compound to gain valuable insights into the intricate mechanisms of Gq-ERK signaling.
References
Application of FR900359 in the Investigation of Airway Hyperreactivity
Introduction
Airway hyperreactivity (AHR) is a cardinal feature of obstructive lung diseases such as asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli.[1] The underlying pathophysiology involves complex signaling cascades within the airway smooth muscle (ASM).[1][2] Gq-protein coupled receptors (GPCRs) play a pivotal role in mediating ASM contraction in response to endogenous agonists like acetylcholine, histamine, and leukotrienes.[3][4][5] Consequently, the Gq signaling pathway presents a critical target for therapeutic intervention and for elucidating the mechanisms of AHR. FR900359, a depsipeptide isolated from the plant Ardisia crenata, has emerged as a potent and selective inhibitor of the Gq/11/14 family of G proteins.[6][7][8] This document provides detailed application notes and protocols for utilizing this compound as a tool to study airway hyperreactivity.
Mechanism of Action
This compound selectively inhibits Gq, Gα11, and Gα14 proteins by preventing the exchange of GDP for GTP, thereby blocking their activation.[3][4] This inhibitory action is specific, with minimal effects on other G protein families such as Gs, Gi, or G12/13.[3][4][7] By targeting the common downstream effector of multiple bronchoconstrictor GPCRs, this compound offers a powerful approach to broadly suppress Gq-mediated signaling in airway smooth muscle, leading to bronchodilation and attenuation of hyperreactive responses.[3][9]
Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound on airway smooth muscle and hyperreactivity.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Species/Model | Concentration | Effect | Reference |
| Gαq, Gα11, Gα14 Inhibition | HEK293 cells | 1.0 µM | Selective inhibition of Gαq, Gα11, and Gα14 | [6] |
| ERK1/2 Activation | - | 1.0 µM | Interdicts Gq-mediated ERK1/2 activation | [6] |
| Airway Relaxation | Murine, Porcine, Human Airways (ex vivo) | 30 nM | Induces dose-dependent relaxation | [6] |
| Bronchorelaxation (pEC50) | Mouse, Pig, Human Tissues | - | 7.2 ± 0.2 | [10] |
| Airway Constriction Inhibition | Gq-dependent agonists | 1 µM | Complete inhibition | [10] |
| Reversal of Airway Constriction | Precision Cut Lung Slices (PCLS) | - | 100.6 ± 4.8% reversal | [10] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Asthma
| Animal Model | Allergen | This compound Dose & Administration | Outcome | Reference |
| Murine Model | Ovalbumin | 0.1 mg/mL (2.5 mg/mouse), intratracheally | Abolishes airway hyperreactivity | [6] |
| Murine Model | Ovalbumin & House Dust Mite | Inhalation | Protected against airway hyperreactivity | [9] |
| Murine Model | Ovalbumin | Local application | Attenuates collagen deposition and goblet cell metaplasia | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and representative experimental workflows for studying its effects on airway hyperreactivity.
Caption: Gq signaling pathway in airway smooth muscle and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the effect of this compound on airway contraction in PCLS.
Caption: In vivo experimental workflow for evaluating this compound in a murine model of asthma.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of this compound on Airway Contraction using Precision-Cut Lung Slices (PCLS)
Objective: To determine the bronchodilatory effect of this compound on pre-constricted airways.
Materials:
-
Fresh lung tissue (mouse, pig, or human)
-
Low-melting point agarose (B213101)
-
Vibrating microtome
-
DMEM/F-12 medium
-
Gq-agonist (e.g., methacholine (B1211447), histamine)
-
This compound stock solution (in DMSO)
-
Microscope with a camera
Procedure:
-
PCLS Preparation:
-
Inflate the lungs with warm, low-melting point agarose solution.
-
Allow the agarose to solidify on ice.
-
Cut the lung lobes into 200-300 µm thick slices using a vibrating microtome.
-
Wash the slices in DMEM/F-12 medium to remove the agarose.
-
-
Incubation and Baseline Measurement:
-
Place individual PCLS in a 24-well plate with fresh medium.
-
Capture a baseline image of a representative airway in each slice.
-
-
Induction of Bronchoconstriction:
-
Add the Gq-agonist (e.g., 10 µM methacholine) to the medium.
-
Incubate for 10-15 minutes until a stable contraction is observed.
-
Capture an image of the constricted airway.
-
-
This compound Treatment:
-
Add this compound at various concentrations (e.g., 1 nM to 1 µM) to the wells. Include a vehicle control (DMSO).
-
Incubate for 30-60 minutes.
-
Capture a final image of the airway.
-
-
Data Analysis:
-
Measure the airway lumen area in all captured images using image analysis software (e.g., ImageJ).
-
Calculate the percentage of contraction relative to baseline and the percentage of relaxation relative to the agonist-induced contraction.
-
Generate dose-response curves to determine the EC50 of this compound.
-
Protocol 2: In Vivo Evaluation of this compound in a Murine Model of Allergic Asthma
Objective: To assess the ability of this compound to prevent airway hyperreactivity in an animal model of asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA) or House Dust Mite (HDM) extract
-
Alum adjuvant
-
Methacholine
-
This compound solution for administration (e.g., in saline)
-
Whole-body plethysmograph or flexiVent system
-
Equipment for bronchoalveolar lavage (BAL) and lung histology
Procedure:
-
Sensitization and Challenge:
-
Sensitization: On days 0 and 14, intraperitoneally inject mice with OVA emulsified in alum.
-
Challenge: On days 24, 25, and 26, challenge the mice with an aerosolized solution of OVA.
-
-
This compound Administration:
-
Administer this compound (e.g., 0.1 mg/mL) via intratracheal instillation or inhalation 30-60 minutes before the final allergen challenge or before the AHR measurement. A vehicle control group should be included.
-
-
Measurement of Airway Hyperreactivity:
-
24-48 hours after the final challenge, place the mice in a whole-body plethysmograph.
-
After a baseline reading, expose the mice to increasing concentrations of aerosolized methacholine.
-
Record the enhanced pause (Penh) as a measure of airway obstruction. Alternatively, use an invasive method like the flexiVent to measure airway resistance and compliance.
-
-
Analysis of Inflammation and Remodeling:
-
After AHR measurement, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) to collect fluid for cell counting and cytokine analysis.
-
Perfuse the lungs and fix them in formalin for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production, and Masson's trichrome staining for collagen deposition).
-
-
Data Analysis:
-
Compare the methacholine dose-response curves between the different treatment groups.
-
Analyze the cell counts and cytokine levels in the BAL fluid.
-
Score the histological sections for inflammation, mucus production, and fibrosis.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Gq signaling in airway hyperreactivity. Its high selectivity allows for the targeted inhibition of a central pathway in bronchoconstriction and airway remodeling. The protocols outlined in this document provide a framework for utilizing this compound in both ex vivo and in vivo experimental settings to further our understanding of obstructive lung diseases and to explore novel therapeutic strategies. Researchers should, however, always optimize these protocols for their specific experimental conditions and models.
References
- 1. Frontiers | Crosstalk Between Signaling Pathways Involved in the Regulation of Airway Smooth Muscle Cell Hyperplasia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Interdicting Gq Activation in Airway Disease by Receptor-Dependent and Receptor-Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interdicting Gq Activation in Airway Disease by Receptor-Dependent and Receptor-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosstalk between Gi and Gq/Gs pathways in airway smooth muscle regulates bronchial contractility and relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | pan-Gq inhibitor | Probechem Biochemicals [probechem.com]
- 8. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of Gq signaling induces airway relaxation in mouse models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsjournals.org [atsjournals.org]
- 11. Pharmacological Gq targeting prevents asthmatic airway remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Addressing the Low Oral Bioavailability of FR900359
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the selective Gq protein inhibitor, FR900359. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its low oral bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability low?
This compound is a cyclic depsipeptide that selectively inhibits the Gq, Gα11, and Gα14 subunits of G proteins.[1] Its low oral bioavailability is characteristic of many peptide-based therapeutics and is primarily attributed to two main factors:
-
Enzymatic Degradation: Like other peptides, this compound is susceptible to degradation by proteases in the gastrointestinal (GI) tract.
-
Poor Permeability: Due to its molecular size and hydrophilic nature, this compound has difficulty crossing the intestinal epithelial barrier to enter systemic circulation.
Q2: What is the mechanism of action of this compound?
This compound functions by binding to the Gαq subunit and stabilizing its inactive, GDP-bound state. This prevents the exchange of GDP for GTP, which is a crucial step in the activation of the Gq signaling pathway.[2] By locking Gq in its inactive conformation, this compound effectively blocks downstream signaling cascades.
Q3: What are the potential therapeutic applications of an orally available this compound?
Given its role in inhibiting Gq signaling, an orally bioavailable form of this compound could have significant therapeutic potential in a variety of diseases where Gq pathways are overactive, including certain types of cancer, cardiovascular diseases, and inflammatory conditions.[1]
II. Troubleshooting Guide: Strategies to Enhance Oral Bioavailability
This section provides guidance on experimental approaches to improve the oral delivery of this compound.
Issue 1: Significant degradation of this compound in simulated gastric or intestinal fluid.
-
Possible Cause: Susceptibility of the peptide bonds in this compound to enzymatic cleavage by pepsin in the stomach and trypsin/chymotrypsin in the intestine.
-
Troubleshooting Strategies:
-
Formulation with Enzyme Inhibitors: Co-administration of this compound with broad-spectrum protease inhibitors can offer protection.
-
Enteric Coating: Formulating this compound in an enteric-coated capsule or tablet can protect it from the acidic environment of the stomach and delay its release until it reaches the more neutral pH of the small intestine.
-
Nanoparticle Encapsulation: Encapsulating this compound within polymeric nanoparticles can shield it from enzymatic degradation.
-
Issue 2: Low permeability of this compound across Caco-2 cell monolayers.
-
Possible Cause: The hydrophilic nature and large size of the this compound molecule limit its ability to pass through the lipid membranes of intestinal epithelial cells.
-
Troubleshooting Strategies:
-
Prodrug Approach: Synthesize a more lipophilic prodrug of this compound by masking polar functional groups with moieties that can be cleaved in vivo to release the active drug.
-
Formulation with Permeation Enhancers: The inclusion of permeation enhancers in the formulation can transiently open the tight junctions between intestinal cells, allowing for paracellular transport.[3][4][5]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a SEDDS can improve its solubility and facilitate its absorption.[6][7][8][9][10]
-
III. Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is a standard in vitro model to predict the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Assay Procedure:
-
The this compound formulation is added to the apical (AP) side of the monolayer.
-
Samples are taken from the basolateral (BL) side at various time points.
-
The concentration of this compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical preclinical study to determine the oral bioavailability of a new this compound formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Administration:
-
Intravenous (IV) Group: A single dose of this compound is administered intravenously to establish a baseline for 100% bioavailability.
-
Oral Gavage Group: A single dose of the this compound formulation is administered orally via gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein at predetermined time points post-dosing.[11][12]
-
Sample Analysis: The concentration of this compound in plasma is determined by LC-MS/MS.
-
Pharmacokinetic Analysis: The area under the curve (AUC) for both IV and oral administration is calculated to determine the absolute oral bioavailability.
IV. Data Presentation
The following tables present hypothetical data to illustrate the potential outcomes of the described experimental strategies.
Table 1: In Vitro Caco-2 Permeability of this compound Formulations
| Formulation ID | Description | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |
| FR-001 | This compound in buffer | 0.5 | 1.2 |
| FR-NP-001 | This compound in PLGA Nanoparticles | 2.1 | 1.1 |
| FR-PD-001 | Lipophilic Prodrug of this compound | 4.5 | 1.3 |
| FR-SEDDS-001 | This compound in a SEDDS formulation | 3.8 | 1.0 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation ID | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Oral Bioavailability (%) |
| FR-IV | IV | 1 | 1500 | 0.1 | 3000 | 100 |
| FR-Oral-Susp | Oral | 10 | 50 | 2.0 | 240 | <1 |
| FR-NP-Oral | Oral | 10 | 250 | 1.5 | 1200 | 4 |
| FR-PD-Oral | Oral | 10 | 480 | 1.0 | 2100 | 7 |
| FR-SEDDS-Oral | Oral | 10 | 390 | 1.5 | 1800 | 6 |
V. Visualizations
Signaling Pathway
References
- 1. The G protein inhibitor YM-254890 is an allosteric glue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral delivery of therapeutic proteins bioencapsulated in plant cells: preclinical and clinical advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fammed.wisc.edu [fammed.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal permeability – a new target for disease prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lessons for Oral Bioavailability: How Conformationally Flexible Cyclic Peptides Enter and Cross Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing FR900359 Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of FR900359, a potent and selective inhibitor of Gαq/11/14 proteins. Please note that this compound is not a splicing inhibitor; it functions by preventing the activation of Gq family G proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic depsipeptide that acts as a selective inhibitor of the Gαq family of G proteins (Gαq, Gα11, and Gα14).[1] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[2] By binding to the Gα subunit, this compound prevents the release of guanosine (B1672433) diphosphate (B83284) (GDP), thereby locking the G protein in its inactive state and blocking downstream signaling.[2][3]
Q2: How long should I incubate my cells with this compound to achieve maximal inhibition?
A2: The optimal incubation time depends on the specific cell type, the concentration of this compound used, and the downstream signaling event being measured. This compound exhibits pseudo-irreversible binding with a long residence time on the Gαq protein (approximately 92.1 minutes at 37°C).[4][5] This suggests that even after the compound is removed from the medium, its inhibitory effect can persist. For many cell-based assays, a pre-incubation time of 30 minutes to 1 hour is a good starting point to achieve significant inhibition.[6] However, longer incubation times (e.g., 24-72 hours) may be necessary to observe effects on downstream processes like cell proliferation or apoptosis.[6][7]
Q3: What concentration of this compound should I use?
A3: The effective concentration of this compound can vary between cell lines and experimental setups. A common starting concentration for cell-based assays is 100 nM. For complete inhibition of Gαq/11 proteins, a concentration of 1 µM may be required. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: By inhibiting Gαq/11, this compound can block the activation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway (e.g., ERK1/2 phosphorylation) and the Hippo-YAP pathway.[8]
Q5: Is this compound cytotoxic?
A5: Studies have shown that this compound does not significantly affect cell viability at concentrations that effectively inhibit Gαq/11 signaling.[6] However, at very high concentrations or with prolonged exposure, off-target effects could potentially lead to cytotoxicity. It is always advisable to perform a cytotoxicity assay for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incubation time is too short. | Although this compound has a long residence time, the initial binding kinetics can vary. Try increasing the pre-incubation time to 1-2 hours. For long-term effects like apoptosis, extend the incubation to 24, 48, or 72 hours.[6][7] |
| Concentration of this compound is too low. | Perform a dose-response curve to determine the optimal concentration for your cell line and target. Concentrations ranging from 100 nM to 1 µM are commonly used. | |
| Cell line is not sensitive to Gαq/11 inhibition. | Confirm that your cell line expresses Gαq/11 and that the phenotype you are measuring is dependent on Gαq/11 signaling. Use a positive control cell line known to be sensitive to this compound. | |
| Inconsistent results between experiments | Variability in cell density or passage number. | Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. |
| Incomplete dissolution of this compound. | Ensure that the this compound stock solution is fully dissolved before diluting it in your culture medium. | |
| Observed cytotoxicity | Concentration of this compound is too high. | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cells. |
| Prolonged incubation time. | For long-term experiments, consider if a shorter incubation period with a washout step could still provide sufficient inhibition due to the pseudo-irreversible binding of this compound.[6] |
Quantitative Data Summary
The following table summarizes the effective concentrations and incubation times of this compound from various studies.
| Cell Line | Concentration | Incubation Time | Observed Effect |
| Uveal Melanoma Cells (92.1, OMM1.3) | 1 µM | 30 minutes | Almost complete abolishment of ERK1/2 phosphorylation.[8] |
| Uveal Melanoma Cells (OMM1.3) | 100 nM | 6 hours | Decreased nuclear localization of YAP.[7] |
| HEK293 Cells | 1 µM | 1 hour | Inhibition of Gαq, Gα11, and Gα14. |
| Uveal Melanoma Cells (92.1) | 1 µM | 24 hours | Induction of apoptosis.[2] |
| B16 Melanoma Cells | 10 nM | 72 hours | G1 cell cycle arrest. |
| Uveal Melanoma Cells | 100 nM - 1 µM | 4 days | Inhibition of cell growth.[8] |
Experimental Protocols
General Protocol for Optimizing this compound Incubation Time
This protocol provides a framework for determining the optimal incubation time for a specific downstream signaling event.
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Time-Course Experiment:
-
Treat cells with the chosen concentration of this compound for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Include a vehicle control (e.g., DMSO) for each time point.
-
-
Stimulation (if applicable): If studying agonist-induced Gαq signaling, add the agonist at a predetermined optimal concentration for a short period (e.g., 5-15 minutes) at the end of each this compound incubation period.
-
Cell Lysis and Analysis:
-
After the incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer.
-
Analyze the downstream signaling event of interest (e.g., Western blotting for pERK1/2, immunofluorescence for YAP localization, or a functional assay).
-
-
Data Analysis: Quantify the level of inhibition at each time point relative to the vehicle control. The optimal incubation time will be the shortest time that gives the maximal desired inhibition.
Visualizations
Caption: Gαq signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
Potential off-target effects of FR900359 in cellular models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of FR900359 in cellular models. It is designed for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely specific inhibitor for Gαq/11 proteins?
This compound is a highly selective inhibitor of Gαq, Gα11, and Gα14 proteins.[1][2][3] Extensive studies have demonstrated its selectivity over other mammalian Gα isoforms, including Gαs, Gαi/o, and Gα12/13.[1][4] However, like any pharmacological tool, the possibility of off-target effects, particularly at high concentrations or in specific cellular contexts, cannot be entirely excluded. It is crucial to include proper controls in your experiments to verify that the observed effects are mediated by Gq/11 inhibition.
Q2: I'm observing cytotoxicity in my cells upon treatment with this compound. Is this an expected off-target effect?
Generally, this compound is not considered cytotoxic at concentrations that effectively inhibit Gq/11 signaling.[1] Studies in HEK293 cells, including those lacking Gαq/11, have shown no impact on cell viability even at concentrations far exceeding those required for Gq/11 silencing.[1] If you observe cytotoxicity, it may be due to other factors such as:
-
High Concentrations: Ensure you are using the recommended concentration range (typically in the nanomolar to low micromolar range).
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive.
-
Solvent Effects: Verify that the solvent (e.g., DMSO) concentration is not toxic to your cells.
-
On-Target Effects: In some cancer cell lines, inhibition of oncogenic Gαq/11 signaling can lead to cell cycle arrest and apoptosis, which is an intended on-target effect.[5][6]
Refer to the troubleshooting guide below for a systematic approach to investigating unexpected cytotoxicity.
Q3: this compound is affecting a signaling pathway that I don't believe is downstream of Gq/11. How can I confirm if this is an off-target effect?
The primary downstream effector of Gq/11 is Phospholipase Cβ (PLCβ), leading to inositol (B14025) phosphate (B84403) (IP) accumulation and calcium mobilization. However, Gq/11 can also influence other pathways like the MAPK/ERK and Hippo-YAP pathways in certain contexts.[5][6] To determine if an observed effect on a novel pathway is a true off-target effect, consider the following:
-
Rescue Experiments: In a Gαq/11 knockout cell line, the effects of this compound should be abolished. Re-introduction of Gαq should restore sensitivity to the compound.[1]
-
Use of Structurally Unrelated Gq/11 Inhibitors: If available, confirming the effect with another selective Gq/11 inhibitor like YM-254890 can provide evidence for an on-target mechanism.[3]
-
Direct Target Engagement Assays: While complex, biochemical assays can directly measure the binding of this compound to its intended target in your experimental system.
Q4: What is the mechanism of action of this compound, and could it lead to off-target effects?
This compound acts by binding to the Gαq/11 subunit and preventing the exchange of GDP for GTP, thereby locking the G protein in its inactive state.[5][7] More recent evidence suggests it also functions as a "molecular glue," stabilizing the interaction between the Gα and Gβγ subunits.[8] While its binding pocket on Gαq/11 is quite specific, it is theoretically possible that structurally similar pockets exist in other proteins. However, extensive profiling has not revealed significant off-target binding to other G protein alpha subunits.[1][2]
Troubleshooting Guides
Guide 1: Investigating Unexpected Cytotoxicity
If you observe unexpected cell death or a significant reduction in cell viability after this compound treatment, follow these steps:
Experimental Workflow for Troubleshooting Cytotoxicity
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interdicting Gq Activation in Airway Disease by Receptor-Dependent and Receptor-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 8. pnas.org [pnas.org]
Technical Support Center: Navigating the Metabolic Instability of FR900359 in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic instability of the Gq protein inhibitor, FR900359, in liver microsome assays.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound and liver microsomes.
Unexpectedly High Metabolic Instability
Q: My results show extremely rapid degradation of this compound in liver microsomes, even at early time points. What could be the cause?
A: Rapid degradation of this compound is a known characteristic of this compound when incubated with liver microsomes.[1][2][3] Several factors could be contributing to the observed results:
-
High Intrinsic Clearance: this compound has a high apparent intrinsic clearance (CLint, app) in both human and mouse liver microsomes.[1] This inherent property leads to rapid metabolism.
-
Active Cytochrome P450 (CYP) Enzymes: The degradation is primarily mediated by CYP enzymes present in the liver microsomes.[4] Ensure your microsomal preparations are of high quality and exhibit expected enzymatic activity.
-
Cofactor Presence: The metabolic reaction is dependent on the presence of NADPH.[5] Confirm that the NADPH regenerating system was included in your reaction mixture.[4][6] In negative control reactions, the NADPH-cofactor system should be substituted with a buffer to confirm its role.[4]
High Variability Between Experimental Replicates
Q: I am observing significant variability in the calculated half-life and intrinsic clearance of this compound across my replicate experiments. How can I improve consistency?
A: Variability in microsomal stability assays can stem from several sources.[7] Consider the following to improve reproducibility:
-
Microsome Quality and Handling: Use pooled liver microsomes from multiple donors to minimize inter-individual variability.[5] Ensure consistent thawing procedures, as repeated freeze-thaw cycles can impact enzyme activity. Microsomes should be thawed at 37°C in a water bath and kept on ice before use.[5][8]
-
Vendor and Lot Consistency: Different batches of microsomes, even from the same vendor, can exhibit variability in enzymatic activity.[7] It is advisable to use the same lot of microsomes for a series of comparative experiments.
-
Precise Reagent Preparation and Addition: Ensure accurate and consistent preparation of all solutions, including the test compound, NADPH regenerating system, and internal standard. Use calibrated pipettes for all liquid handling steps.[6]
-
Incubation Conditions: Maintain a constant temperature of 37°C during incubation and ensure adequate shaking to keep the microsomal suspension homogenous.[4]
Difficulty in Identifying Specific Metabolites
Q: I am trying to identify the metabolites of this compound, but the results are inconclusive. What can I do?
A: Metabolite identification can be challenging, especially with rapid degradation. Here are some strategies:
-
Use of High-Resolution Mass Spectrometry: Employ LC-MS/MS or other high-resolution mass spectrometry techniques for sensitive and accurate detection of metabolites.[9]
-
Incubation with Specific CYP Isozyme Inhibitors: While the specific CYP isozymes responsible for this compound metabolism are not definitively identified in the literature, you can perform co-incubation experiments with known inhibitors of major drug-metabolizing CYPs (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) to narrow down the possibilities.[2] A significant reduction in metabolism in the presence of a specific inhibitor would suggest the involvement of that isozyme.
-
Comparison with Metabolite Profiles of Analogs: If available, comparing the metabolite profile of this compound with that of its more stable analog, YM-254890, might provide insights into the metabolic hotspots of the molecule.[1]
II. Frequently Asked Questions (FAQs)
Q1: What is the known metabolic stability of this compound in liver microsomes?
A1: this compound is known to have low metabolic stability in both human and mouse liver microsomes.[1] Studies have shown that it is metabolized significantly faster than its structural analog, YM-254890.[1] Due to its short half-life, this compound can be completely metabolized within a 60-minute incubation period.[1][2][3]
Q2: What are the key parameters to measure in a liver microsomal stability assay for this compound?
A2: The primary parameters to determine are the half-life (t1/2) and the apparent in vitro intrinsic clearance (CLint, app).[9] These values allow for the quantitative assessment of the compound's metabolic stability.
Q3: Are there any strategies to improve the metabolic stability of this compound?
A3: Yes, several medicinal chemistry strategies can be employed to enhance the metabolic stability of cyclic peptides like this compound.[1] These approaches aim to block or reduce the susceptibility of the molecule to metabolism by CYP enzymes. Common strategies include:
-
Blocking Metabolic Sites: Introducing modifications, such as fluorination, at known or predicted sites of metabolism can prevent enzymatic action.
-
Conformational Constraint: Further rigidifying the macrocyclic structure can make it a poorer substrate for metabolizing enzymes.[1][3]
-
Bioisosteric Replacement: Replacing metabolically labile groups with more stable bioisosteres can improve stability while retaining biological activity.
Q4: Which enzymes are responsible for the metabolism of this compound?
A4: The metabolism of this compound in liver microsomes is primarily mediated by cytochrome P450 (CYP) enzymes, which are a major family of phase I drug-metabolizing enzymes.[4] While the specific CYP isozymes responsible for this compound metabolism have not been explicitly identified in the available literature, the major drug-metabolizing CYPs in humans are CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[2]
Q5: How does the metabolic stability of this compound compare to its analog, YM-254890?
A5: this compound is significantly less metabolically stable than YM-254890 in both human and mouse liver microsomes.[1] this compound exhibits a higher apparent intrinsic clearance and a shorter half-life compared to YM-254890.[1][2]
III. Quantitative Data Summary
The following table summarizes the reported metabolic stability data for this compound and its analog YM-254890 in human and mouse liver microsomes.
| Compound | Species | Half-life (t1/2) (min) | Apparent Intrinsic Clearance (CLint, app) (μL/min/mg protein) |
| This compound | Human | 8.1[1][2] | Not explicitly stated, but higher than YM-254890[1][2] |
| Mouse | 5.8[1][2] | Not explicitly stated, but higher than YM-254890[1][2] | |
| YM-254890 | Human | 27.3[1][2] | 50.8[2] |
| Mouse | 16.9[1][2] | 82.2[2] |
IV. Experimental Protocols
Detailed Protocol for Liver Microsomal Stability Assay
This protocol outlines the steps for assessing the metabolic stability of this compound using liver microsomes.
1. Materials and Reagents:
-
This compound (test compound)
-
Pooled liver microsomes (human or mouse)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
-
Internal standard (a structurally similar compound that is stable under assay conditions)
-
Acetonitrile (B52724) (for reaction termination)
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound)
-
96-well plates or microcentrifuge tubes
-
Incubator with shaking capability (set to 37°C)
-
Centrifuge
-
LC-MS/MS system
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare working solutions of the test compound and control compounds by diluting the stock solutions in the phosphate buffer.
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and the NADPH regenerating system.[4]
-
Prepare the reaction termination solution, which is typically cold acetonitrile containing the internal standard.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solutions to 37°C.
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension to the incubation medium.
-
Initiate the metabolic reaction by adding the pre-warmed test compound working solution to the microsomal suspension.
-
Incubate the reaction mixture at 37°C with constant shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture. The 0-minute time point represents the initial concentration before metabolism.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the collected aliquot to a tube or well containing the cold acetonitrile with the internal standard to stop the reaction and precipitate the proteins.
-
Vortex the samples to ensure thorough mixing.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
3. Data Analysis:
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Calculation of Metabolic Stability Parameters:
-
Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).
-
V. Visualizations
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Gq protein signaling pathway and inhibition by this compound.
Caption: Troubleshooting decision tree for high metabolic instability.
References
- 1. pharmaron.com [pharmaron.com]
- 2. The cytochrome P450 isoenzyme and some new opportunities for the prediction of negative drug interaction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. bioivt.com [bioivt.com]
- 6. [Cytochrome P450 isoenzymes in metabolism of endo- and exogenic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors [mdpi.com]
- 8. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Interpreting results from FR900359 GTPγS binding assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FR900359 in GTPγS binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A: this compound is a cyclic depsipeptide isolated from the plant Ardisia crenata.[1][2] It is a potent and highly selective inhibitor of the Gq/11/14 family of Gα proteins.[3][4][5] Its primary mechanism of action is as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[3][6] this compound binds to the Gαq subunit, stabilizing the GDP-bound (inactive) state and preventing the exchange of GDP for GTP, which is a critical step for G protein activation.[3][6][7] This effectively uncouples the G protein from its upstream G protein-coupled receptor (GPCR) and blocks downstream signaling.[8]
Q2: What is a GTPγS binding assay and why is it used? A: A GTPγS binding assay is a functional assay used to measure the activation of G proteins in response to GPCR stimulation.[9][10] It utilizes a non-hydrolyzable analog of GTP, called [³⁵S]GTPγS, which carries a radioactive ³⁵S label.[11][12] When a GPCR is activated by an agonist, it promotes the release of GDP from the Gα subunit, allowing [³⁵S]GTPγS to bind in its place.[10] Because the Gα subunit's intrinsic GTPase activity cannot hydrolyze the thiophosphate bond of [³⁵S]GTPγS, the Gα subunit becomes persistently labeled.[10] The accumulation of radioactivity is directly proportional to the level of G protein activation, allowing for the quantification of agonist potency (EC₅₀) and efficacy (Emax).[10][13]
Q3: How do I interpret a decrease in [³⁵S]GTPγS binding when using this compound? A: A dose-dependent decrease in agonist-stimulated [³⁵S]GTPγS binding in the presence of this compound indicates that the compound is inhibiting the activation of Gq/11/14 proteins. Since this compound prevents the release of GDP, the Gα subunit cannot bind [³⁵S]GTPγS, leading to a reduced signal. This confirms the inhibitory action of this compound on your target Gq-coupled receptor pathway.
Q4: Is this compound selective? Will it inhibit other G protein families? A: this compound is highly selective for the Gq family members Gαq, Gα₁₁, and Gα₁₄.[3][8] It does not significantly inhibit other Gα isoforms, including Gαs, Gαi/o, Gα₁₂, Gα₁₃, or Gα₁₆, at concentrations where it fully blocks Gq signaling.[3][4] This makes it an invaluable tool for dissecting the specific contribution of Gq pathways in complex biological systems.[3]
Q5: Can this compound inhibit constitutively active Gq mutants found in diseases like uveal melanoma? A: Yes. Surprisingly, this compound has been shown to effectively inhibit oncogenic, GTPase-deficient Gαq/11 mutants (e.g., Q209L).[6][14] Although these mutants are already in a GTP-bound "active" state, this compound can still bind to them and suppress downstream mitogenic signaling pathways like ERK.[6][8] This suggests a more complex mechanism than simply acting as a GDI for the inactive protein.[8]
Troubleshooting Guide
Q1: My basal (unstimulated) [³⁵S]GTPγS binding is very high, reducing my assay window. What can I do? A: High basal binding can obscure the agonist-stimulated signal. This is a common issue, particularly with abundant Gαi/o proteins.[15]
-
Optimize GDP Concentration: The concentration of GDP is critical. Adding exogenous GDP is often necessary to reduce basal binding and reveal the agonist-stimulated window.[16][17] You must perform a GDP titration (e.g., 1 µM to 300 µM) to find the optimal concentration for your specific membrane preparation.[9] Gαi/o coupled systems typically require higher GDP concentrations than Gαq systems.[9]
-
Check Membrane Quality: Ensure membranes have been prepared correctly and stored at -80°C. Repeated freeze-thaw cycles can increase basal activity.
-
Reduce Membrane Concentration: Titrate the amount of membrane protein per well (e.g., 5-50 µg).[9] Too much protein can lead to high background.
Q2: I am not seeing a significant signal window between my basal and agonist-stimulated conditions for my Gq-coupled receptor. A: Assays for Gq-coupled receptors are notoriously more challenging than for Gi-coupled receptors due to lower expression levels and slower nucleotide exchange rates.[11][15]
-
Optimize Mg²⁺ Concentration: Divalent cations like Mg²⁺ are essential for G protein activation. Titrate the MgCl₂ concentration in your assay buffer to find the optimal level.
-
Increase Incubation Time: Gq nucleotide exchange can be slower. Try extending the incubation time (e.g., from 60 to 90 minutes) to allow for more [³⁵S]GTPγS binding.[18]
-
Check Agonist Potency: Confirm that you are using a saturating concentration of a potent and full agonist for your receptor of interest.
-
Consider an Antibody-Capture Assay: For difficult targets, an antibody-capture method can enhance specificity. After the binding reaction, you can use an antibody specific to your Gαq/11 subunit to immunoprecipitate the [³⁵S]GTPγS-bound proteins, thereby isolating the signal from other G proteins.[16]
Q3: My results are not reproducible. What are the most sensitive parameters in the assay? A: Lack of reproducibility often stems from minor variations in critical reagents or steps.
-
Consistent Reagent Preparation: The assay is highly sensitive to the concentrations of [³⁵S]GTPγS, GDP, and Mg²⁺.[11] Prepare fresh master mixes for each experiment to ensure consistency.
-
Membrane Homogeneity: Ensure your membrane preparation is thoroughly homogenized before aliquoting into the assay plate.
-
Filtration and Washing: If using a filtration assay, ensure the washing step is rapid and consistent across all wells to prevent dissociation of the bound [³⁵S]GTPγS. Do not use filters pre-treated with PEI, as this increases non-specific binding.[11]
Q4: How do I determine the non-specific binding in my assay? A: Non-specific binding (NSB) is determined by adding a high concentration of unlabeled GTPγS (typically 10-20 µM) to a set of control wells.[19] This unlabeled GTPγS will compete with the [³⁵S]GTPγS for all binding sites. The radioactivity measured in these wells represents the NSB, which should be subtracted from all other measurements to determine specific binding.
Data Presentation
Table 1: Physicochemical and Inhibitory Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C₄₉H₇₅N₇O₁₅ | [20] |
| Molecular Weight | 1002.16 g/mol | [20] |
| Target Selectivity | Gαq, Gα₁₁, Gα₁₄ | [3][8] |
| Mechanism of Action | Guanine Nucleotide Dissociation Inhibitor (GDI) | [3][6] |
| IC₅₀ (vs. Gαq) | ~75 nM (in [³⁵S]GTPγS binding assay) | [14] |
| Calculated logP | 1.86 | [1][21] |
Experimental Protocols
Protocol: [³⁵S]GTPγS Binding Assay to Measure this compound Inhibition
This protocol provides a general framework. Optimal concentrations of membrane protein, GDP, and Mg²⁺ must be determined empirically.
1. Materials and Reagents:
-
Cell Membranes: Cryopreserved cell membranes expressing the Gq-coupled receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol, diluted in assay buffer to a working concentration (e.g., 0.1-0.5 nM final).
-
GDP: Guanosine 5'-diphosphate, diluted in assay buffer to an optimal working concentration (e.g., 1-100 µM final).
-
Agonist: A known agonist for the receptor of interest.
-
This compound: The inhibitor, prepared in a suitable vehicle (e.g., DMSO).
-
Unlabeled GTPγS: For determining non-specific binding (e.g., 10 µM final).
-
96-well Filter Plates: (e.g., GF/C) and vacuum manifold for filtration format.
-
Scintillation Cocktail & Microplate Scintillation Counter.
2. Assay Procedure:
-
Reagent Preparation: Thaw all reagents and membranes on ice. Prepare serial dilutions of the agonist and this compound.
-
Assay Setup: In a 96-well plate, add the following components in order (total volume of 200 µL):
-
Assay Buffer
-
GDP (to optimal final concentration)
-
This compound at various concentrations (or vehicle for control wells).
-
Agonist (at a fixed concentration, e.g., EC₈₀) or buffer for basal binding wells.
-
For non-specific binding (NSB) wells, add unlabeled GTPγS.
-
-
Pre-incubation: Add the diluted cell membrane preparation (5-50 µg protein/well). Mix gently and pre-incubate the plate for 15-30 minutes at 30°C. This allows the inhibitor and agonist to bind to their targets.
-
Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Subtract the average counts per minute (CPM) of the NSB wells from all other wells to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding as a function of the this compound concentration.
-
Analyze the data using non-linear regression (log(inhibitor) vs. response) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ of this compound.
Mandatory Visualizations
Caption: Gq signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.
Caption: Troubleshooting logic for common GTPγS assay issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heterologous Expression, Biosynthetic Studies, and Ecological Function of the Selective Gq-Signaling Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. revvity.com [revvity.com]
- 12. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 13. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. apexbt.com [apexbt.com]
- 21. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for minimizing FR900359 cytotoxicity in long-term experiments.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing FR900359, a selective Gαq/11 protein inhibitor, in long-term in vitro experiments. Our focus is to provide actionable strategies to minimize cytotoxicity and ensure the validity and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to cytotoxicity?
A1: this compound is a potent and selective inhibitor of the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2][3] It functions by locking the G protein in an inactive, GDP-bound state, thereby preventing its activation and downstream signaling.[4][5] The primary cytotoxic effects of this compound are generally considered to be on-target, meaning they are a direct consequence of inhibiting Gαq/11 signaling pathways that are critical for the proliferation and survival of certain cell types, particularly those with activating mutations in GNAQ or GNA11, such as uveal melanoma cells.[4][6] In these sensitive cells, inhibition of Gαq/11 can lead to cell cycle arrest and apoptosis.[4][6] In cell lines that do not rely on Gαq/11 signaling for survival, this compound has been shown to have minimal effects on cell viability, proliferation, or apoptosis, even at high concentrations.[1]
Q2: What is the stability of this compound in cell culture media?
A2: this compound is a stable compound. Studies have shown its stability in cell culture media for up to 8 days. Furthermore, it exhibits high stability in biological matrices such as lung tissue and blood plasma, suggesting it is well-suited for long-term experimental setups.
Q3: How often should I change the media and re-supplement with this compound in a long-term experiment?
A3: For long-term experiments (extending beyond 72 hours), it is best practice to perform a partial media change (e.g., 50%) with fresh, pre-warmed media containing the desired concentration of this compound every 2-3 days. This ensures a consistent concentration of the inhibitor and replenishes essential nutrients that may be depleted over time, helping to maintain cell health and minimize non-specific cell death.
Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?
A4: Yes, the solvent, which is typically DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%, and does not exceed 0.5%. Always include a vehicle control (media with the same final concentration of DMSO as the experimental conditions) to distinguish between solvent-induced and compound-induced cytotoxicity.
Q5: What are the potential long-term cellular responses to Gαq/11 inhibition that might affect my experiment?
A5: Chronic inhibition of Gαq/11 signaling can induce adaptive responses in some cell lines. For instance, in uveal melanoma cells, long-term treatment with this compound has been shown to upregulate genes involved in metabolite scavenging and redox homeostasis. This metabolic reprogramming may represent a survival mechanism that allows cells to persist despite the inhibition of a key signaling pathway. Researchers should be aware of these potential chronic effects, as they could influence the experimental outcome and interpretation of results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High levels of unexpected cell death across all treatment groups, including low concentrations. | Solvent toxicity. | Decrease the final concentration of DMSO in the culture medium to <0.1%. Always include a vehicle-only control. |
| Poor cell health prior to treatment. | Ensure cells are in the logarithmic growth phase and have high viability (>95%) before initiating the experiment. | |
| Media depletion or pH shift. | For long-term experiments, perform partial media changes with fresh, this compound-containing media every 2-3 days to maintain nutrient levels and pH. | |
| Gradual decrease in cell viability over several days/weeks. | Cumulative off-target effects. | While this compound is highly selective, long-term exposure could lead to minor off-target effects. Try to use the lowest effective concentration determined from your dose-response studies. |
| Selection pressure. | Long-term culture with an inhibitor can select for a subpopulation of resistant cells. Monitor cell morphology and proliferation rates. Consider periodic re-evaluation of the effective concentration. | |
| Cellular senescence. | Extended culture periods can lead to cellular senescence. Monitor for morphological signs of senescence (e.g., enlarged and flattened cells) and consider using a senescence-associated β-galactosidase staining kit. | |
| Changes in cell morphology (e.g., flattening, increased granularity). | On-target effects of Gαq/11 inhibition. | Inhibition of Gαq/11 can affect the cytoskeleton and cell adhesion in some cell types. Document any morphological changes with microscopy. These may be an expected outcome of the treatment. |
| Cellular stress. | Ensure optimal culture conditions (e.g., humidity, CO2 levels, temperature). Consider supplementing the media with antioxidants like N-acetylcysteine if oxidative stress is suspected. | |
| Inconsistent or not reproducible results. | Inconsistent inhibitor concentration. | Prepare a fresh stock solution of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions in media for each experiment. |
| Variation in cell passage number. | Use cells within a consistent and low passage number range, as cellular responses can change with increased passaging. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for this compound in Cell Culture
| Cell Type | Typical Effective Concentration Range | Notes |
| Uveal Melanoma Cells (with GNAQ/11 mutations) | 10 nM - 1 µM[4] | Potent inhibition of cell growth is often observed in the nanomolar range. |
| Other cancer cell lines (Gq/11 dependent) | 100 nM - 10 µM | The effective concentration will vary depending on the cell line's reliance on Gq/11 signaling. |
| Cells lacking Gq/11 | Up to 10 µM[1] | Minimal to no cytotoxicity is expected.[1] |
Note: The optimal concentration of this compound should be empirically determined for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 72-96 hours).
-
Allow cells to adhere and recover for 24 hours.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment:
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72, and 96 hours).
-
-
Assessment of Cell Viability:
-
At each time point, assess cell viability using a suitable method, such as the MTT, MTS, or a live/dead cell staining assay.
-
Measure the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration.
-
Plot the dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth). For long-term experiments, select a concentration at or below the IC50 that still elicits the desired biological effect while minimizing cytotoxicity.
-
Protocol 2: Long-Term (≥ 7 days) Treatment with this compound
-
Initial Seeding and Treatment:
-
Seed cells in larger culture vessels (e.g., T-25 or T-75 flasks) at a lower density to accommodate a longer growth period.
-
After 24 hours, replace the medium with fresh medium containing the predetermined optimal concentration of this compound or vehicle control.
-
-
Maintenance of Culture:
-
Every 2-3 days, carefully aspirate approximately 50% of the medium and replace it with fresh, pre-warmed medium containing the same concentration of this compound.
-
Monitor the cells daily for changes in morphology, confluence, and any signs of stress or contamination.
-
-
Passaging Cells During Treatment:
-
When the cells reach approximately 80-90% confluence, they will need to be passaged.
-
Detach the cells using your standard protocol (e.g., trypsinization).
-
Resuspend the cells in fresh medium containing this compound.
-
Seed new flasks at the desired lower density with the cell suspension.
-
-
Endpoint Analysis:
-
At the end of the long-term treatment period, harvest the cells for your desired downstream analysis (e.g., western blotting, qPCR, flow cytometry).
-
Visualizations
Caption: this compound inhibits the Gαq/11 signaling pathway.
References
- 1. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. bioprocess-eng.co.uk [bioprocess-eng.co.uk]
- 4. Oncogenic Gq/11 signaling acutely drives and chronically sustains metabolic reprogramming in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
Long-term stability of FR900359 in DMSO at -20°C.
Technical Support Center: FR900359
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound for long-term use?
A: For long-term stability, this compound supplied as a crystalline solid should be stored at -20°C.[1] Under these conditions, the compound is stable for at least two years.[1]
Q2: What is the recommended storage condition for this compound stock solutions in DMSO?
A: For long-term storage of stock solutions (months), it is recommended to store them at -20°C.[2] For short-term storage (days to weeks), 0-4°C is acceptable.[2] However, some suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.[3]
Q3: Is there any quantitative data on the stability of this compound in DMSO at -20°C?
Q4: Can I subject my this compound DMSO stock solution to multiple freeze-thaw cycles?
A: While not explicitly detailed in the provided literature, it is general best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. This minimizes the potential for degradation and the introduction of contaminants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in my experiment. | Degradation of this compound due to improper storage. | Ensure that the solid compound and DMSO stock solutions are stored at the recommended temperature of -20°C for long-term storage.[1][2] Prepare fresh stock solutions if degradation is suspected. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. | |
| Inconsistent experimental results. | Inaccurate concentration of the stock solution due to solvent evaporation. | Ensure vials are sealed tightly. Use parafilm to secure the cap during storage. |
| Non-homogeneity of the stock solution after thawing. | Before use, ensure the solution is completely thawed and vortex gently to ensure a homogeneous mixture. | |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution. | Warm the solution to room temperature and vortex to redissolve the compound. If the precipitate persists, sonication may be carefully applied. |
Data on this compound Stability
The following table summarizes the available information on the stability of this compound.
| Form | Solvent | Storage Temperature | Reported Stability |
| Crystalline Solid | N/A | -20°C | ≥ 2 years[1] |
| Stock Solution | DMSO | -20°C | Long term (months)[2] |
| Stock Solution | DMSO | 0 - 4°C | Short term (days to weeks)[2] |
| Stock Solution | Acetonitrile | -20°C | Long term (months to years)[2] |
Experimental Protocols
Protocol for Assessing the Long-Term Stability of this compound in DMSO
This protocol outlines a general method to determine the stability of this compound in DMSO over time at -20°C.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of solid this compound.
-
Dissolve the compound in anhydrous DMSO to a final concentration of 1 mM.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.[1]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple, small-volume, amber glass vials for single use at each time point.
-
Store the aliquots at -20°C in the dark.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot.
-
Allow the aliquot to thaw completely at room temperature.
-
Analyze the concentration and purity of this compound using a validated analytical method such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
The HPLC-MS method should be capable of separating the parent compound from any potential degradants or isomers.[5]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
References
Troubleshooting inconsistent results in FR900359 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FR900359. Our aim is to help you address inconsistencies and achieve reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Gq/11/14 family of G proteins.[1][2][3][4] It functions by locking the G protein in an inactive GDP-bound state, thereby preventing its activation by G protein-coupled receptors (GPCRs).[5][6] This inhibition blocks the downstream signaling cascade, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Q2: Is this compound a splicing modulator?
Current scientific literature does not support the classification of this compound as a splicing modulator. It is well-established as a selective inhibitor of Gq/11/14 signaling pathways.[1][2][3][4] Inconsistent experimental results are more likely to stem from other factors related to its primary mechanism of action rather than effects on RNA splicing.
Q3: How specific is this compound? Are there known off-target effects?
This compound exhibits high selectivity for Gq, Gα11, and Gα14 isoforms over other Gα subunits like Gs, Gi/o, and G12/13.[2][3] Studies have shown that this compound does not significantly affect signaling pathways mediated by other G proteins.[3] However, at very high concentrations, the potential for off-target effects cannot be entirely ruled out, as with any pharmacological inhibitor. To mitigate this, it is crucial to use the lowest effective concentration determined by a dose-response experiment in your specific model system.
Troubleshooting Guide
Inconsistent Inhibition of Gq/11 Signaling
Q4: I am observing variable or weak inhibition of my Gq/11-mediated signaling pathway (e.g., calcium flux, IP1 accumulation) with this compound. What are the possible causes?
Several factors can contribute to inconsistent inhibitory effects. Here's a systematic approach to troubleshooting:
1. Compound Integrity and Handling:
-
Degradation: this compound is a natural product and may be susceptible to degradation. Ensure it is stored correctly, protected from light and moisture, and at the recommended temperature. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Solubility: Inadequate solubilization can lead to a lower effective concentration. Verify the solubility of your specific batch of this compound in your chosen solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into your experimental medium.
2. Experimental Conditions:
-
Cell Line Variability: Different cell lines express varying levels of Gq/11/14 proteins and their associated receptors. A cell line with very high expression of the target G protein may require a higher concentration of this compound for complete inhibition.
-
Serum Effects: Components in fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage or using a serum-free medium during the this compound treatment period if compatible with your cells.
-
Incubation Time: The inhibitory effect of this compound may not be instantaneous. Optimize the pre-incubation time with the inhibitor before stimulating the GPCR of interest. A time-course experiment is recommended to determine the optimal pre-incubation duration.
3. Data Interpretation:
-
Incomplete Inhibition: this compound may not always achieve 100% inhibition, especially in cells with constitutively active Gq/11 mutants often found in cancer.[7]
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes in signaling. Optimize your assay conditions, including cell number, agonist concentration, and detection reagents.
Unexpected Cellular Phenotypes
Q5: I am observing unexpected cellular effects, such as cytotoxicity or changes in cell morphology, that don't seem directly related to Gq/11 inhibition. What should I investigate?
While this compound is highly selective, unexpected phenotypes can arise. Here’s how to approach this:
1. Concentration-Dependent Effects:
-
Toxicity at High Concentrations: High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to determine the therapeutic window for Gq/11 inhibition versus cytotoxicity in your cell line.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a level that is non-toxic to your cells.
2. Off-Target Effects vs. Downstream Consequences:
-
Gq/11-Independent Effects: To confirm that the observed phenotype is indeed mediated by Gq/11 inhibition, consider using a negative control cell line that does not express Gq/11 or has had the corresponding genes knocked out.[3]
-
Complex Downstream Signaling: Gq/11 signaling can influence a wide range of cellular processes, including cell proliferation, migration, and apoptosis.[4][7] The observed phenotype may be a legitimate downstream consequence of Gq/11 inhibition in your specific cellular context.
Experimental Protocols & Data Presentation
Table 1: Recommended Concentration Range for this compound in Cell-Based Assays
| Assay Type | Cell Type | Recommended Concentration Range | Reference |
| Calcium Mobilization | HEK293 | 10 nM - 1 µM | [3] |
| IP1 Accumulation | HEK293 | 10 nM - 1 µM | [3] |
| ERK1/2 Phosphorylation | Melanoma Cell Lines | 100 nM - 1 µM | [4][8] |
| Cell Proliferation | Melanoma Cell Lines | 10 nM - 1 µM | [4][7] |
| Apoptosis | Uveal Melanoma Cells | 1 µM | [7] |
Protocol: Assessing Gq/11 Inhibition using a Calcium Flux Assay
-
Cell Plating: Plate cells in a 96-well black, clear-bottom plate at a density optimized for your cell line to achieve a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a 2X working solution of this compound in a suitable assay buffer. Also, prepare a 2X working solution of your Gq-coupled receptor agonist.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Inhibitor Pre-incubation: Wash the cells with assay buffer and then add the 2X this compound working solution. Incubate for the desired pre-incubation time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Baseline Reading: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Add the 2X agonist working solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. Normalize the data to the vehicle control to determine the percentage of inhibition.
Visualizing Experimental Concepts
Caption: Gq Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Cyclic peptide inhibitors function as molecular glues to stabilize Gq/11 heterotrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
How to control for vehicle effects in FR900359 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Gq/11 protein inhibitor, FR900359.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cyclic depsipeptide that selectively inhibits the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2] Its mechanism of action involves preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, which locks the G protein in an inactive state and blocks downstream signaling.[1] This makes it a valuable tool for studying Gq-mediated signaling pathways in various physiological and pathological processes.
Q2: What are the common research applications for this compound?
This compound is utilized in a range of research areas, including:
-
Cancer Biology: Investigating the role of Gq signaling in tumor growth, proliferation, and metastasis, particularly in uveal melanoma where mutations in GNAQ and GNA11 are common.[3][4]
-
Cardiovascular Research: Studying Gq-mediated vasoconstriction and its role in blood pressure regulation.
-
Immunology and Inflammation: Exploring the involvement of Gq signaling in inflammatory responses and autoimmune diseases.
-
Neuroscience: Elucidating the function of Gq-coupled receptors in the central and peripheral nervous systems.
Q3: What is the recommended vehicle for in vitro studies with this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent to prepare stock solutions of this compound for in vitro experiments. It is crucial to use a final DMSO concentration in the cell culture medium that is non-toxic to the cells, typically ≤ 0.1% (v/v). A vehicle control group treated with the same final concentration of DMSO should always be included in your experimental design.[5]
Q4: What is a suitable vehicle for in vivo administration of this compound?
For in vivo studies in mice, this compound has been successfully administered via intraperitoneal and intratracheal routes.[6] A common vehicle formulation is a suspension of this compound in a mixture of DMSO and sterile saline (e.g., 0.9% NaCl). For example, a formulation of 1% DMSO in 0.9% NaCl has been used.[6] As with in vitro studies, a vehicle-only control group is essential.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Question: I observed a precipitate in my cell culture wells after adding the this compound solution. What could be the cause and how can I prevent it?
Answer: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are the potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" of solution due to rapid solvent exchange. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes. | If possible, try a different basal media formulation. Consider reducing the serum concentration or using a serum-free media if compatible with your cell line. |
| pH of the Media | The pH of the cell culture media can influence the solubility of the compound. | Ensure the pH of your cell culture media is within the optimal range for your cells (typically 7.2-7.4). |
Issue 2: Inconsistent or No Effect of this compound Treatment
Question: I am not observing the expected inhibitory effect of this compound in my experiments. What could be the reason?
Answer: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal Concentration | The concentration of this compound used may be too low to effectively inhibit Gq signaling in your specific cell type or experimental model. | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your assay. |
| Inadequate Incubation Time | The pre-incubation time with this compound may not be sufficient for it to effectively engage with its target. | A pre-incubation time of 30 minutes is a good starting point for in vitro assays.[7] Optimize the incubation time for your specific experimental setup. |
| Cell Line Insensitivity | The cell line you are using may not rely heavily on Gq/11 signaling for the pathway you are investigating, or it may express the Gα15/16 isoforms, which are not inhibited by this compound. | Confirm the expression of Gαq and Gα11 in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to Gq inhibition. |
| Compound Degradation | Improper storage or handling of the this compound stock solution may have led to its degradation. | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Vehicle Effects | The vehicle (e.g., DMSO) itself may be affecting the cells in a way that masks the effect of this compound. | Ensure that the vehicle control group is behaving as expected and that the final DMSO concentration is not causing any significant cellular stress or altered signaling. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C49H75N7O15 | |
| Molecular Weight | 1002.17 g/mol | |
| Calculated logP | 1.86 | [6][8] |
| Kinetic Solubility (in PBS containing 1% DMSO) | 189 ± 17 µM | [6][8] |
| Plasma Protein Binding | 35% | [6][8] |
Table 2: Recommended Vehicle Concentrations for this compound Studies
| Application | Vehicle | Recommended Final Concentration | Reference |
| In Vitro (Cell Culture) | Dimethyl Sulfoxide (DMSO) | ≤ 0.1% (v/v) | [5] |
| In Vivo (Mice) | 1% DMSO in 0.9% NaCl | Vehicle for intratracheal or intraperitoneal administration | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Treatment with this compound
This protocol describes a general procedure for treating adherent cells in culture with this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), sterile
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Prepare a 10 mM Stock Solution of this compound:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed your cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is recommended to perform a serial dilution rather than a single large dilution. For example, to prepare a 1 µM working solution, you can first dilute the 10 mM stock to 100 µM in media, and then further dilute the 100 µM solution to 1 µM.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound being tested (e.g., 0.1% DMSO in complete cell culture medium).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Wash the cells once with sterile PBS.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 30 minutes for signaling studies, or longer for proliferation or apoptosis assays).
-
-
Downstream Analysis:
-
After the incubation period, proceed with your planned downstream analysis, such as cell viability assays, western blotting, or functional assays.
-
Protocol 2: In Vivo Administration of this compound in a Mouse Model
This protocol provides a general guideline for the intraperitoneal administration of this compound in mice. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Sterile microcentrifuge tubes
-
Syringes and needles appropriate for intraperitoneal injection in mice
Procedure:
-
Prepare the Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
On the day of dosing, calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the body weight of the mice.
-
Prepare the final dosing formulation by diluting the DMSO stock solution in sterile 0.9% saline to achieve the desired final concentration of this compound and a final DMSO concentration of 1%.
-
For example, to prepare a 1 mg/mL dosing solution in 1% DMSO/saline, you would mix 1 part of a 100 mg/mL DMSO stock with 99 parts of sterile saline.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
-
Prepare the Vehicle Control:
-
Prepare a vehicle control solution consisting of 1% DMSO in sterile 0.9% saline.
-
-
Animal Dosing:
-
Weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer the this compound solution or the vehicle control via intraperitoneal (IP) injection. The injection volume should be appropriate for the size of the mouse (typically 100-200 µL for a 20-25 g mouse).
-
-
Monitoring:
-
Monitor the animals regularly for any adverse effects according to your approved animal protocol.
-
-
Tissue Collection and Analysis:
-
At the designated time points after dosing, euthanize the animals and collect tissues for downstream analysis as required by your experimental design.
-
Mandatory Visualization
Gq Signaling Pathway
Caption: The Gq signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro this compound Treatment and Analysis
Caption: A typical experimental workflow for in vitro studies using this compound.
References
- 1. Recommended Tool Compounds: Application of YM-254890 and this compound to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.co.jp [abcam.co.jp]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. apexbt.com [apexbt.com]
Validation & Comparative
FR900359 versus YM-254890: A Researcher's Guide to Choosing the Right Gq Inhibitor
For researchers, scientists, and drug development professionals investigating Gq protein-mediated signaling pathways, the choice between the two most potent and selective inhibitors, FR900359 (FR) and YM-254890 (YM), is a critical decision. Both are natural cyclic depsipeptides that have become indispensable tools for dissecting the roles of Gq, G11, and G14 proteins in various physiological and pathological processes. While structurally very similar and often used interchangeably, key differences in their pharmacokinetic and pharmacodynamic properties can significantly influence experimental outcomes. This guide provides a comprehensive comparison of this compound and YM-254890, supported by experimental data, to aid in the selection of the most appropriate inhibitor for your research needs.
At a Glance: Key Differences and Recommendations
While both compounds exhibit high potency and selectivity for the Gq/11 family of G proteins, the primary distinction lies in their target residence time. This compound displays pseudoirreversible binding to Gq proteins, resulting in a significantly longer duration of action compared to YM-254890.[1][2] This makes This compound the inhibitor of choice for experiments requiring prolonged and stable Gq inhibition , such as long-term cell culture studies or in vivo models where sustained target engagement is desired.
Conversely, YM-254890 may be more suitable for studies where a more reversible and shorter-acting inhibition is needed , allowing for washout experiments or investigations into the dynamic regulation of Gq signaling. Additionally, YM-254890 exhibits greater metabolic stability in liver microsomes, which could be a consideration for certain in vivo applications.[1][2]
Comparative Data Summary
The following tables summarize the key quantitative data for this compound and YM-254890, compiled from various studies. These values provide a basis for direct comparison of their physicochemical, pharmacokinetic, and pharmacodynamic properties.
Table 1: Physicochemical Properties
| Property | This compound | YM-254890 | Reference |
| Molecular Weight (Da) | 1001.53 | 959.49 | [1] |
| Calculated logP | 1.86 | 1.37 | [1] |
| Water Solubility (µM) | 189 | 88 | [1] |
Table 2: Pharmacokinetic Properties
| Property | This compound | YM-254890 | Reference |
| Plasma Protein Binding (%) | 35 | 79 | [1][2] |
| Metabolic Half-life (human liver microsomes, min) | 8.1 | 27.3 | [1] |
| Metabolic Half-life (mouse liver microsomes, min) | 5.8 | 16.9 | [1] |
| Oral Bioavailability | Low | Low | [1] |
| Brain Penetration | Low | Low | [1] |
Table 3: Pharmacodynamic Properties
| Property | This compound | YM-254890 | Reference |
| Mechanism of Action | Gq/11 Guanine (B1146940) Nucleotide Dissociation Inhibitor (GDI) | Gq/11 Guanine Nucleotide Dissociation Inhibitor (GDI) | [3] |
| Target Residence Time at 37°C (min) | 92.1 (pseudoirreversible) | 3.8 | [1][2] |
| Potency (IC50/pKD) | Low nanomolar (similar to YM-254890) | Low nanomolar | [3][4] |
Mechanism of Action: Inhibiting the Gq Signaling Cascade
Both this compound and YM-254890 act as selective inhibitors of the Gq/11 family of G proteins (Gαq, Gα11, and Gα14).[3] They function as guanine nucleotide dissociation inhibitors (GDIs), binding to a hydrophobic cleft in the Gα subunit and preventing the release of GDP.[3] This action locks the G protein in its inactive, GDP-bound state, thereby blocking its activation by G protein-coupled receptors (GPCRs) and inhibiting downstream signaling cascades.
Experimental Protocols: Assessing Inhibitor Performance
To comparatively evaluate the efficacy of this compound and YM-254890, several key in vitro assays are commonly employed. The following sections outline the methodologies for these experiments.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of [³⁵S]GTPγS binding in the presence of a GPCR agonist indicates that the inhibitor is preventing G protein activation.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Incubation: In a 96-well plate, combine the cell membranes, the Gq inhibitor (this compound or YM-254890 at varying concentrations), and the GPCR agonist.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Termination: After a defined incubation period at 30°C, terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Quantification: Wash the filters, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Calcium Mobilization Assay
Activation of the Gq pathway leads to the release of intracellular calcium. This assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Methodology:
-
Cell Culture: Plate cells expressing the target Gq-coupled receptor in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or YM-254890 for a specified time.
-
Agonist Stimulation: Stimulate the cells with a GPCR agonist and immediately measure the fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response at each inhibitor concentration and determine the IC50 values.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay provides a more cumulative measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology:
-
Cell Stimulation: Seed cells in a 96-well plate and pre-incubate with varying concentrations of this compound or YM-254890 in a stimulation buffer containing LiCl (to prevent IP1 degradation).
-
Agonist Addition: Add the GPCR agonist and incubate for a defined period (e.g., 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC50 values for each inhibitor by analyzing the concentration-response curves.
Conclusion: Making an Informed Choice
The selection between this compound and YM-254890 should be guided by the specific requirements of the experimental design. For studies demanding prolonged and robust inhibition of Gq signaling, the pseudoirreversible binding and longer residence time of This compound make it the superior choice. For experiments where reversibility and shorter-term effects are desired, or where metabolic stability is a primary concern in vivo, YM-254890 presents a valuable alternative. By carefully considering the distinct properties of these two potent Gq inhibitors, researchers can enhance the precision and impact of their investigations into Gq-mediated cellular processes.
References
Upstream Advantage: FR900359 Demonstrates Superior Efficacy Over Downstream Pathway Inhibitors in Gαq/11-Driven Cancers
For Immediate Release
A comprehensive analysis of preclinical data reveals that the direct Gαq/11 inhibitor, FR900359, offers a more potent and comprehensive anti-cancer effect compared to inhibitors targeting downstream signaling pathways, such as the MAPK/ERK and YAP cascades. In cancers driven by activating mutations in GNAQ or GNA11, frequently observed in uveal melanoma, this compound effectively halts tumor cell growth and induces apoptosis by shutting down multiple oncogenic signals simultaneously. This contrasts with the limited efficacy often seen with downstream inhibitors, which can be circumvented by pathway crosstalk and feedback mechanisms.
This guide provides a detailed comparison of the efficacy of this compound with key downstream inhibitors, supported by experimental data from studies on relevant cancer cell lines. The data underscores the therapeutic potential of targeting the root driver of oncogenesis in Gαq/11-mutated cancers.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and representative downstream inhibitors in uveal melanoma (UM) cell lines harboring GNAQ/GNA11 mutations.
Table 1: Inhibition of Cell Viability/Growth
| Inhibitor | Target | Cell Line(s) | Concentration | Effect | Citation |
| This compound | Gαq/11 | 92.1 (GNAQ Q209L), OMM1.3 (GNAQ Q209P), UM002B (GNA11 Q209L) | 100 nM - 1 µM | Significant inhibition of cell growth over 4 days.[1] | [1] |
| Trametinib | MEK1/2 | BRAF/NRAS wild-type melanoma lines | IC50 ~2.54 nM | Inhibition of cell viability.[2] | [2] |
| Verteporfin | YAP-TEAD Interaction | 92.1, Mel 270, Omm 1, Omm 2.3 | ~2.5 - 5 µM | Significant decrease in cell viability after 72 hours.[3] | [3] |
Table 2: Induction of Apoptosis
| Inhibitor | Target | Cell Line | Concentration | Apoptotic Effect | Citation |
| This compound | Gαq/11 | 92.1 | 1 µM | Significant increase in Caspase-3/7 activation after 24 hours.[1] | [1] |
| Verteporfin | YAP-TEAD Interaction | 92.1, Mel 270, Omm 1, Omm 2.3 | 2.5 - 5 µM | Induction of apoptosis through the intrinsic pathway.[3][4] | [3][4] |
Table 3: Inhibition of Downstream Signaling
| Inhibitor | Target | Cell Line(s) | Concentration | Signaling Effect | Citation |
| This compound | Gαq/11 | 92.1, OMM1.3, UM002B | 1 µM | Complete or near-complete abolishment of pERK1/2 levels after 24 hours.[1] | [1] |
| This compound | Gαq/11 | OMM1.3, 92.1, UM002B | 100 nM - 1 µM | Prevents nuclear localization of YAP.[1] | [1] |
| Trametinib | MEK1/2 | A375 (BRAF V600E) | 1 - 9 mg/kg (in vivo) | Significant inhibition of ERK phosphorylation in tumor tissue.[5] | [5] |
| Verteporfin | YAP-TEAD Interaction | UM cell lines | Not specified | Decreased expression of YAP target genes.[3][4] | [3][4] |
Signaling Pathways and Inhibition Strategies
The diagrams below illustrate the Gαq/11 signaling pathway and the points of intervention for this compound and downstream inhibitors.
Experimental Workflows
The following diagrams outline the workflows for key experiments used to evaluate inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability Assays
PicoGreen Assay:
-
Uveal melanoma cells were seeded in 96-well plates.
-
Cells were treated with various concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) or DMSO as a control.
-
Cell growth was monitored over four days.
-
At the end of the treatment period, the DNA intercalator PicoGreen was used to quantify the number of cells according to the manufacturer's protocol.[1]
MTS Assay:
-
Uveal melanoma cells were exposed to varying concentrations of verteporfin for 72 hours.
-
Cell viability was determined using an MTS assay according to the manufacturer's instructions.[3][4]
Apoptosis Assay (Caspase-3/7 Activation)
-
Uveal melanoma cells (e.g., 92.1) were treated with 1 µM this compound or DMSO for 24 hours.
-
Cells were harvested and incubated with CellEvent™ Caspase-3/7 Green Detection Reagent.
-
The fluorescence of cells positive for activated caspase-3/7 was detected and analyzed by flow cytometry.[1][6]
Western Blotting for pERK
-
Uveal melanoma cells were treated with 1 µM this compound or DMSO for various time points (e.g., 0-24 hours).
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK2.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using chemiluminescence, and the intensity was quantified.
Immunofluorescence for YAP Nuclear Localization
-
Uveal melanoma cells were grown on coverslips and serum-starved overnight.
-
Cells were then treated with this compound (e.g., 100 nM) or DMSO for 6 hours.
-
Cells were fixed, permeabilized, and blocked.
-
Incubation with a primary antibody against YAP was followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclei were counterstained with DAPI.
-
The subcellular localization of YAP (nuclear vs. cytoplasmic) was observed and quantified by fluorescence microscopy.[1]
Conclusion
The presented data strongly suggest that direct inhibition of the upstream driver oncogene Gαq/11 with this compound is a more effective therapeutic strategy than targeting individual downstream pathways in cancers with GNAQ/GNA11 mutations. By simultaneously blocking the activation of both the MAPK/ERK and YAP pathways, this compound induces a more robust anti-tumor response, including significant growth inhibition and apoptosis. While downstream inhibitors have a role in cancer therapy, their efficacy in Gαq/11-driven cancers is limited. These findings highlight the importance of targeting the primary oncogenic driver for a more comprehensive and durable therapeutic effect. Further clinical investigation of this compound and other Gαq/11 inhibitors is warranted.
References
- 1. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
Validating Gαq Target Engagement of FR900359 in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of FR900359, a selective Gαq protein inhibitor, in live cells. Supporting experimental data and detailed protocols for key assays are presented to aid in the selection of the most suitable method for specific research needs.
This compound is a plant-derived depsipeptide that has emerged as a powerful tool for studying Gq-regulated biological processes due to its high selectivity as an inhibitor of Gαq/11/14 over other Gα isoforms.[1] Its mechanism of action involves binding to the Gα subunit of Gq/11 proteins, thereby preventing the crucial nucleotide exchange required for their activation.[2] This effectively blocks downstream signaling cascades. Validating the engagement of this compound with its Gαq target in a live-cell context is critical for interpreting experimental results and for the development of novel therapeutics targeting Gq-mediated pathways.
This guide compares several established methods for assessing Gαq activation and, consequently, for validating the inhibitory action of this compound. These methods include Bioluminescence Resonance Energy Transfer (BRET)-based biosensors, the IP-One assay, calcium imaging, and the Transforming Growth Factor-alpha (TGFα) shedding assay.
Comparison of Methods for Validating Gαq Target Engagement
| Assay Method | Principle | Advantages | Disadvantages | Typical Readout |
| BRET-based Biosensors | Measures the interaction between Gαq and Gβγ subunits or between Gαq and its effectors. Activation leads to a change in BRET signal.[3][4][5][6] | Real-time kinetics, high sensitivity, direct measurement of G protein activation.[4][6] | Requires genetic engineering of cells to express biosensors, potential for steric hindrance.[7] | Change in BRET ratio. |
| IP-One Assay | Measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream metabolite of the Gαq signaling pathway.[8][9][10][11][12] | High-throughput compatible, robust and stable signal, non-radioactive.[8][9] | Indirect measurement of Gαq activation, may not capture rapid kinetics. | Homogeneous Time-Resolved Fluorescence (HTRF) signal.[11] |
| Calcium Imaging | Monitors changes in intracellular calcium concentration, a key second messenger in the Gαq pathway, using fluorescent dyes.[13][14][15][16][17] | High temporal and spatial resolution, single-cell analysis possible.[15] | Signal can be transient, potential for off-target effects influencing calcium levels.[12] | Change in fluorescence intensity. |
| TGFα Shedding Assay | Measures the release of alkaline phosphatase-tagged TGFα from the cell surface, a process downstream of Gαq and Gα12/13 activation.[18][19][20][21] | Versatile platform for detecting GPCR activation, particularly for poorly characterized receptors.[18][19][20] | Indirect readout, signaling can be mediated by Gα12/13 in addition to Gαq.[18][19] | Alkaline phosphatase activity in the supernatant. |
Experimental Protocols
BRET-based Assay for Gαq Activation
This protocol is adapted from studies monitoring G protein activation using BRET.[3][4][22]
Materials:
-
HEK293 cells
-
Plasmids encoding Gαq tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and Gγ tagged with a BRET acceptor (e.g., Green Fluorescent Protein, GFP)
-
Cell culture reagents
-
Transfection reagent
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Plate reader capable of detecting BRET signals
-
This compound
-
Gq-coupled receptor agonist
Procedure:
-
Co-transfect HEK293 cells with the Gαq-Rluc and Gγ-GFP plasmids.
-
Seed the transfected cells into a 96-well plate and incubate for 24-48 hours.
-
Replace the culture medium with a buffer suitable for the assay.
-
Add this compound at various concentrations to the designated wells and incubate for the desired time.
-
Add the BRET substrate to all wells.
-
Measure the baseline BRET signal.
-
Add a Gq-coupled receptor agonist to stimulate Gαq activation.
-
Immediately measure the BRET signal over time.
-
Data Analysis: Calculate the BRET ratio by dividing the GFP emission by the Rluc emission. A decrease in the BRET ratio upon agonist stimulation indicates G protein activation (dissociation of Gαq from Gβγ). The inhibitory effect of this compound will be observed as a concentration-dependent prevention of the agonist-induced change in the BRET ratio.
IP-One Assay
This protocol is based on the commercially available HTRF IP-One assay kits.[8][9][10][11]
Materials:
-
Cells endogenously or recombinantly expressing a Gq-coupled receptor
-
IP-One assay kit (containing stimulation buffer, IP1-d2, and anti-IP1-cryptate)
-
This compound
-
Gq-coupled receptor agonist
-
HTRF-compatible plate reader
Procedure:
-
Seed cells into a 96-well or 384-well plate and culture overnight.
-
Remove the culture medium and add the stimulation buffer containing various concentrations of this compound. Incubate as required.
-
Add the Gq-coupled receptor agonist to stimulate the cells.
-
Incubate for the recommended time to allow for IP1 accumulation.
-
Lyse the cells and add the IP1-d2 and anti-IP1-cryptate reagents.
-
Incubate for the specified time to allow for the competitive binding to occur.
-
Measure the HTRF signal at the appropriate wavelengths.
-
Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1. A decrease in signal indicates Gαq activation. The inhibitory effect of this compound will be seen as a concentration-dependent attenuation of the agonist-induced decrease in the HTRF signal.
Calcium Imaging Assay
This protocol is a general guideline for calcium imaging experiments.[13][14][15]
Materials:
-
Cells expressing a Gq-coupled receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer
-
This compound
-
Gq-coupled receptor agonist
-
Fluorescence microscope or plate reader with calcium imaging capabilities
Procedure:
-
Seed cells on glass-bottom dishes or plates.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye and Pluronic F-127 in HBSS.
-
Wash the cells to remove excess dye.
-
Add HBSS containing various concentrations of this compound and incubate.
-
Acquire baseline fluorescence images or readings.
-
Add the Gq-coupled receptor agonist and immediately start recording the fluorescence changes over time.
-
Data Analysis: The change in fluorescence intensity (or the ratio of emissions at different wavelengths for ratiometric dyes like Fura-2) reflects the change in intracellular calcium concentration. An increase in fluorescence upon agonist stimulation indicates Gαq activation. This compound's effect will be observed as a concentration-dependent inhibition of the agonist-induced calcium transient.
TGFα Shedding Assay
This protocol is based on the principles described in the literature.[18][19][20][21]
Materials:
-
HEK293 cells
-
Plasmid encoding for alkaline phosphatase-tagged pro-TGFα (AP-TGFα)
-
Plasmid for the Gq-coupled receptor of interest (if not endogenously expressed)
-
Transfection reagent
-
Cell culture reagents
-
This compound
-
Gq-coupled receptor agonist
-
Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)
-
Plate reader capable of measuring absorbance
Procedure:
-
Co-transfect HEK293 cells with the AP-TGFα plasmid and the receptor plasmid.
-
Seed the transfected cells into a 24-well or 48-well plate and incubate for 24 hours.
-
Replace the medium with serum-free medium containing various concentrations of this compound.
-
Add the Gq-coupled receptor agonist to stimulate the cells.
-
Incubate for a defined period (e.g., 1-2 hours) to allow for TGFα shedding.
-
Collect the cell supernatant.
-
Measure the alkaline phosphatase activity in the supernatant by adding the substrate and measuring the change in absorbance over time.
-
Data Analysis: The alkaline phosphatase activity in the supernatant is proportional to the amount of shed AP-TGFα. An increase in activity upon agonist stimulation indicates Gαq (or Gα12/13) activation. The inhibitory effect of this compound will be demonstrated by a concentration-dependent reduction in the agonist-induced AP-TGFα shedding.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Gαq signaling pathway, a typical experimental workflow for validating this compound, and a logical comparison of the presented methods.
References
- 1. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 6. BRET-based G Protein Biosensors for Measuring G Protein-Coupled Receptor Activity in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Designing BRET-based conformational biosensors for G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 12. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 13. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using Calcium Imaging as a Readout of GPCR Activation | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. Lighting Up Ca2+ Dynamics in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Calcium Imaging and the Curse of Negativity [frontiersin.org]
- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 19. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
- 20. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of FR900359 Analogs: A Comparative Guide for Gq/11 Protein Inhibitor Development
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of Gq/11 proteins is a critical endeavor in targeting a range of diseases, from uveal melanoma to autoimmune disorders. The natural product FR900359 and its close analog YM-254890 have emerged as invaluable pharmacological tools and starting points for therapeutic development due to their high potency and selectivity in inhibiting the Gq subfamily of G proteins.[1][2][3] This guide provides a comprehensive comparison of this compound analogs, summarizing key structure-activity relationship (SAR) findings, presenting quantitative data in a clear, tabular format, and detailing the experimental protocols used to evaluate these compounds.
The cyclic depsipeptide this compound, originally isolated from the plant Ardisia crenata, and YM-254890, from the bacterium Chromobacterium sp., are the only known natural products to selectively inhibit the Gq/11 subfamily of G proteins.[1][2] They function by binding to a specific pocket on the Gαq subunit, preventing the exchange of GDP for GTP and thereby locking the G protein in its inactive state.[1][3] The total synthesis of both this compound and YM-254890 has been a significant breakthrough, enabling the generation of a multitude of analogs and facilitating systematic SAR studies.[2][4]
Comparative Analysis of this compound Analogs
SAR studies have consistently demonstrated that the natural macrocyclic scaffold of this compound and YM-254890 is highly optimized for Gαq inhibition.[5] Even subtle modifications to the core structure, side chains, or stereochemistry often result in a dramatic decrease or complete loss of inhibitory activity.[5] To date, no analog has been reported to be significantly more potent than the parent natural products.[6][7][8]
The selectivity of these compounds for the Gq/11 subfamily (Gαq, Gα11, Gα14) over other G protein families such as Gs and Gi/o is a key feature.[1][6][9] Researchers have even engineered Gs proteins to be susceptible to this compound by mutating key residues in the putative binding site, further highlighting the specific structural requirements for inhibition.[9]
Below are tables summarizing the inhibitory potency of this compound, YM-254890, and a selection of their analogs against Gq-mediated signaling, typically measured as the inhibition of inositol (B14025) monophosphate (IP1) accumulation.
| Compound | Modification | IC50 (nM) for Gq Inhibition | Selectivity Notes | Reference |
| This compound | Natural Product | ~1-5 | Highly selective for Gq/11/14 over Gs, Gi/o | [2][3] |
| YM-254890 | Natural Product | ~5-10 | Highly selective for Gq/11/14 over Gs, Gi/o | [2][3] |
| YM-385780 | N-Me-Dha replaced with N-Me-L-Ala | >10,000 | Inactive | [2][4] |
| YM-385781 | N-Me-Dha replaced with N-Me-D-Ala | ~500 | Reduced potency | [2][4] |
| Analog 29 | N-methylated amide bond replaced with amide | >10,000 | Inactive | [4] |
| Analog 34 | Modification of β-HyLeu moiety | >10,000 | Inactive | [4] |
| Simplified Analogs | Replacement of peptide linkers with hydrocarbon chains | Micromolar range | Significantly reduced potency, but still inhibit Gq | [8] |
Table 1: Inhibitory Potency of Selected this compound and YM-254890 Analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the Gq-mediated response. Data are compiled from multiple sources and represent approximate values for comparative purposes.
Experimental Protocols
The evaluation of this compound analogs relies on robust and sensitive assays to quantify their inhibitory effects on Gq/11 signaling. The following are detailed methodologies for key experiments cited in the literature.
Inositol Monophosphate (IP1) Accumulation Assay (HTRF)
This is the most common method to quantify the functional inhibition of the Gq pathway. Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1, which is a stable second messenger. The IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is a competitive immunoassay that measures the accumulation of IP1.
Materials:
-
Cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., CHO or HEK293 cells expressing the M1 muscarinic receptor).[10]
-
IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1 cryptate conjugate, and lysis buffer).
-
Agonist for the Gq-coupled receptor.
-
This compound analogs to be tested.
-
Cell culture medium and supplements.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Cell Seeding: Seed the cells in a 384-well white microplate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: The next day, remove the culture medium and add the this compound analogs at various concentrations to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.[11]
-
Agonist Stimulation: Add the agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.[9][11]
-
Lysis and Detection: Add the HTRF lysis buffer containing the IP1-d2 and anti-IP1 cryptate reagents to each well.[2]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.[2]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated and is inversely proportional to the concentration of IP1 in the sample. The IC50 values for the this compound analogs are determined by plotting the HTRF ratio against the log of the analog concentration and fitting the data to a four-parameter logistic equation.
Calcium Mobilization Assay
Activation of the Gq pathway leads to an increase in intracellular calcium concentration ([Ca2+]i) through the IP3-mediated release of calcium from the endoplasmic reticulum. This can be measured using fluorescent calcium indicators.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Probenecid (to prevent dye leakage).
-
Agonist for the Gq-coupled receptor.
-
This compound analogs.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions, often in the presence of probenecid. This is typically done for 30-60 minutes at 37°C.
-
Compound Incubation: Add the this compound analogs at various concentrations and incubate for a specified period.
-
Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject the agonist and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence upon agonist addition reflects the increase in intracellular calcium. The inhibitory effect of the analogs is determined by comparing the peak fluorescence in the presence and absence of the compounds.
Total Synthesis of this compound Analogs
The chemical synthesis of this compound and its analogs is a complex, multi-step process. While a detailed, universal protocol is not feasible here, the general strategy involves the synthesis of linear depsipeptide precursors followed by macrocyclization. The synthesis allows for the introduction of structural diversity at various positions of the molecule. For detailed, step-by-step synthetic procedures, it is essential to consult the supplementary information of the primary research articles.[2][4]
Visualizing the SAR Landscape
To better understand the relationships between the structure of this compound analogs and their activity, as well as the underlying signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Gq Protein Signaling Pathway and the Mechanism of Action of this compound.
Caption: Logical Relationship of this compound Structure to its Biological Activity.
Caption: General Experimental Workflow for the Synthesis and Screening of this compound Analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. weichilab.com [weichilab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Structure-affinity and structure-residence time relationships of macrocyclic Gαq protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
A Comparative Analysis of FR900359 and its Synthetic Derivatives in Gq/11 Protein Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological potency of the natural product FR900359, a potent and selective inhibitor of Gq/11 proteins, with its synthetic and naturally occurring analogs. This document summarizes key quantitative data, details the experimental protocols used for potency determination, and illustrates the relevant biological pathways and experimental workflows.
Potency Comparison: this compound Remains the Gold Standard
This compound is a cyclic depsipeptide that selectively inhibits the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1][2] It functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI), trapping the G protein in its inactive, GDP-bound state.[2] Extensive structure-activity relationship (SAR) studies have been conducted, revealing that the complex macrocyclic structure of this compound is crucial for its high-potency inhibition.[3] To date, no synthetic or natural analog has surpassed the inhibitory activity of the parent compound.[1][3][4][5] Most modifications to the this compound scaffold lead to a significant reduction or complete loss of potency.[1][3][5][6]
Quantitative Potency Data
The following table summarizes the inhibitory potency (IC50) of this compound and some of its notable analogs against Gq/11-mediated signaling.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound | Gαq | GTPγS Binding | ~75 | [2] |
| Gαq | IP1 Accumulation | 0.87 | [3] | |
| Gα11 | BRET Assay | 10.47 | ||
| Gα14 | BRET Assay | 10 | ||
| YM-254890 | Gαq | IP1 Accumulation | 7.03 (pIC50) | |
| Gαq | Calcium Mobilization | 8.09 (pIC50) | ||
| FR-3 (Sameuramide A) | Gαq | IP1 Accumulation | equipotent to FR | [3] |
| FR-Hex | Gαq | IP1 Accumulation | ~90,000 | [3] |
| FR-Cys | Gαq | IP1 Accumulation | Inactive | [3] |
| Simplified Analogs | Gαq | Not specified | Inactive | [3] |
Note: pIC50 values are the negative logarithm of the IC50 values. A higher pIC50 indicates greater potency.
Gq/11 Signaling Pathway
This compound and its analogs target the Gq/11 family of G proteins, which are crucial transducers of signals from a wide variety of G protein-coupled receptors (GPCRs). Upon activation by a GPCR, the Gαq/11 subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates downstream effectors, most notably Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.
Caption: Gq/11 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Potency Determination
The potency of this compound and its derivatives is typically assessed using a variety of in vitro functional assays that measure different points in the Gq/11 signaling cascade.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Principle: In the presence of an activating GPCR agonist, Gα subunits release GDP and bind GTP. [³⁵S]GTPγS competes with GTP for this binding. Inhibitors like this compound prevent GDP release, thus reducing the amount of [³⁵S]GTPγS that can bind.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR and Gq/11 proteins of interest.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a GPCR agonist, varying concentrations of the test compound (e.g., this compound derivative), and GDP in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³⁵S]GTPγS binding against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation.
Principle: Activation of the Gq/11 pathway leads to the production of IP3, which is rapidly metabolized to IP2, and then to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, allowing it to accumulate. The amount of accumulated IP1 is proportional to the activity of the Gq/11 pathway.
Methodology:
-
Cell Culture: Culture cells expressing the target GPCR in a 96- or 384-well plate.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test inhibitor.
-
Stimulation: Add a GPCR agonist in the presence of LiCl to stimulate IP1 production.
-
Incubation: Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.[7][8][9][10][11]
-
Data Analysis: Determine the IC50 of the inhibitor by plotting the response (e.g., HTRF ratio) against the inhibitor concentration.
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration that occurs upon Gq/11 activation.
Principle: The IP3 produced following Gq/11 activation binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This increase in intracellular Ca²⁺ can be detected using fluorescent calcium indicators.
Methodology:
-
Cell Loading: Load cultured cells expressing the GPCR of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test inhibitor to the cells.
-
Agonist Stimulation: Inject a GPCR agonist and immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The peak fluorescence intensity corresponds to the maximum calcium release. The inhibitory effect of the compound is determined by the reduction in the agonist-induced calcium signal, from which an IC50 value can be calculated.
Conclusion
This compound remains the most potent and selective inhibitor of Gq/11 proteins discovered to date. While the total synthesis of this compound and its analogs has been achieved, enabling SAR studies, these efforts have consistently demonstrated that the natural product's structure is highly optimized for its target.[12] The majority of synthetic derivatives exhibit significantly lower potency, highlighting the stringent structural requirements for effective Gq/11 inhibition. The experimental protocols detailed in this guide provide robust methods for the continued evaluation of novel Gq/11 inhibitors, which are invaluable tools for dissecting G protein signaling in both basic research and drug discovery.
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering Specificity Determinants for this compound-Derived Gq α Inhibitors Based on Computational and Structure-Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. IP accumulation assay [bio-protocol.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Total synthesis and structure-activity relationship studies of a series of selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FR900359 On-Target Effects: A Comparative Guide to CRISPR-Cas9 Knockout of GNAQ/GNA11
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of using CRISPR-Cas9 gene editing versus the pharmacological inhibitor FR900359 to validate the on-target effects related to the GNAQ and GNA11 signaling pathways. This guide includes supporting experimental data, detailed methodologies, and visual representations of key concepts.
Mutations in the genes GNAQ and GNA11, which encode the Gαq and Gα11 subunits of heterotrimeric G proteins, are key oncogenic drivers in various cancers, most notably uveal melanoma.[1][2] These mutations lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[3][4] this compound is a potent and selective inhibitor of Gαq/11 proteins, making it a valuable tool for studying these pathways and a potential therapeutic agent.[2][5] However, validating that the observed effects of this compound are specifically due to its inhibition of GNAQ/GNA11 is crucial. This guide compares the use of CRISPR-Cas9 mediated gene knockout, a genetic "gold standard," with pharmacological inhibition using this compound for this validation.
Comparison of Methodologies
| Feature | CRISPR-Cas9 Knockout of GNAQ/GNA11 | Pharmacological Inhibition with this compound |
| Principle | Permanent disruption of the GNAQ and/or GNA11 gene, leading to a complete loss of protein expression.[6] | Reversible (or pseudo-irreversible) inhibition of Gαq/11 protein function by preventing GDP/GTP exchange.[2][5] |
| Specificity | Highly specific to the targeted gene(s). Off-target effects are a consideration but can be minimized with careful guide RNA design. | Highly selective for Gαq, Gα11, and Gα14.[6] Potential for off-target effects on other proteins is a consideration for any small molecule inhibitor. |
| Timeframe | Requires generation and selection of stable knockout cell lines, which can be a lengthy process.[7] | Effects are typically observed within hours of treatment. |
| Reversibility | Permanent genetic modification. | Effects can be reversed by washing out the compound (though this compound exhibits pseudo-irreversible binding).[6] |
| Application | Ideal for definitively validating the role of GNAQ/GNA11 in a specific cellular process and for studying long-term consequences of gene loss. | Suitable for studying the acute effects of Gαq/11 inhibition, dose-response relationships, and for in vivo studies.[5][8] |
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing this compound and CRISPR-Cas9 to investigate GNAQ/GNA11 signaling.
| Experimental Readout | This compound Treatment | CRISPR-Cas9 GNAQ/GNA11 Knockout | Reference |
| Cell Viability/Proliferation | Dose-dependent inhibition of uveal melanoma cell growth with IC50 values in the nanomolar range. For example, growth of 92.1 and OMM1.3 cells was effectively inhibited at 100 nM. | Significant decrease in proliferation and metabolic activity in GNAQ and BAP1 knockout Mel285 cell lines. | [4][9] |
| MAPK Pathway Activation (pERK) | Complete inhibition of ERK1/2 phosphorylation in uveal melanoma cells treated with 1 µM this compound for 24 hours. | Increased phosphorylated ATF2/7 in Mel285 GNAQ-KO and GNA11-KO cell lines, suggesting potential compensatory pathway activation. | [4][9] |
| YAP Nuclear Localization | Prevents nuclear localization of the transcriptional co-activator YAP in uveal melanoma cells. | Not explicitly reported in the compared studies. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of GNAQ/GNA11
This protocol provides a general framework for generating GNAQ/GNA11 knockout cell lines. Specific details may need to be optimized for the cell line of interest.
-
Guide RNA Design and Cloning:
-
Design single guide RNAs (sgRNAs) targeting a conserved exon of GNAQ and GNA11. Multiple online tools are available for sgRNA design to maximize on-target efficiency and minimize off-target effects.
-
Synthesize and clone the sgRNA sequences into a suitable expression vector that also contains the Cas9 nuclease.
-
-
Transfection:
-
Transfect the target cells with the Cas9/sgRNA expression plasmid using a suitable method (e.g., lipofection, electroporation).
-
Include a control plasmid (e.g., expressing GFP) to monitor transfection efficiency.
-
-
Single-Cell Cloning:
-
Two to three days post-transfection, dilute the cells to a concentration that allows for the seeding of single cells into individual wells of a 96-well plate.
-
Alternatively, use fluorescence-activated cell sorting (FACS) to isolate single cells, particularly if a fluorescent marker was co-transfected.
-
-
Expansion and Screening:
-
Allow single cells to proliferate and form colonies.
-
Expand the colonies and screen for GNAQ/GNA11 knockout by genomic DNA sequencing of the target region to identify insertions or deletions (indels).
-
Confirm the absence of GNAQ/GNA11 protein expression by Western blot.
-
Cell Viability Assay (e.g., RealTime-Glo™ MT Cell Viability Assay)
This protocol describes a method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and the duration of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the different concentrations of this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
-
Assay Reagent Addition:
-
Add the RealTime-Glo™ MT Cell Viability Assay reagent to all wells according to the manufacturer's instructions.[10]
-
-
Measurement:
-
Measure luminescence at various time points using a plate-reading luminometer. The luminescent signal is proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value of this compound.
-
Alternative GNAQ/GNA11 Inhibitors
While this compound is a potent and widely used inhibitor, other molecules targeting the Gαq/11 pathway exist.
-
YM-254890: A cyclic depsipeptide structurally similar to this compound that also inhibits Gαq/11 by preventing GDP release.[2] Some studies suggest that GNAQ mutant cells may be less sensitive to YM-254890 compared to GNA11 mutant cells.[2]
-
GQ262: A novel imidazopiperazine derivative identified as a Gαq/11 inhibitor with efficacy in uveal melanoma models.[11]
-
PKC Inhibitors (e.g., Darovasertib): These compounds target Protein Kinase C, a key downstream effector of Gαq/11 signaling.[12]
Conclusion
Both CRISPR-Cas9 knockout and pharmacological inhibition with this compound are powerful techniques for studying GNAQ/GNA11 signaling. CRISPR-Cas9 provides a definitive genetic validation of a gene's role, while this compound allows for the acute and dose-dependent study of protein function. The ideal approach often involves a combination of both methods. For instance, demonstrating that this compound has a specific cellular effect in wild-type cells, and that this effect is absent in GNAQ/GNA11 knockout cells, provides strong evidence for its on-target activity.[6] This integrated approach is essential for rigorously validating novel therapeutic strategies targeting the GNAQ/GNA11 pathway.
References
- 1. Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Oncogenic Gαq and Gα11 Inhibition by this compound in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The experimental power of this compound to study Gq-regulated biological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. RealTime-Glo™ MT Cell Viability Assay Technical Manual [worldwide.promega.com]
- 11. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncodaily.com [oncodaily.com]
A Head-to-Head Pharmacokinetic Comparison of Gq/11 Inhibitors: FR900359 vs. YM-254890
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacokinetic properties of two widely used Gαq/11 protein inhibitors, FR900359 and YM-254890. Both are macrocyclic depsipeptides that have become indispensable tools for studying Gq-mediated signaling pathways.[1][2] While structurally similar, key differences in their pharmacokinetic profiles can significantly impact experimental design and interpretation. This guide aims to provide an objective comparison supported by experimental data to aid researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action
This compound and YM-254890 are potent and selective inhibitors of the Gq subfamily of G proteins (Gαq, Gα11, and Gα14).[3] They act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs), binding to the Gαq subunit and preventing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP).[3][4][5] This action locks the G protein in its inactive state, thereby blocking downstream signaling cascades initiated by Gq-coupled G protein-coupled receptors (GPCRs).[3][6]
Physicochemical Properties
This compound and YM-254890 have very similar complex structures, but differ at two positions, which results in this compound being more lipophilic.[1][7] These subtle structural differences contribute to their distinct pharmacokinetic behaviors.
| Property | This compound | YM-254890 | Reference |
| Molecular Weight (Da) | 1001.53 | 959.49 | [1][2] |
| Calculated logP | 1.86 | 1.37 | [1][2] |
| Water Solubility (µM) | 189 | 88 | [1][2] |
Head-to-Head Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for this compound and YM-254890, primarily derived from in vitro and in vivo mouse studies.
| Parameter | This compound | YM-254890 | Species | Experimental System | Reference |
| Oral Bioavailability | Low | Low | Mouse | In vivo | [1][7] |
| Brain Penetration | Low | Low | Mouse | In vivo | [1][7] |
| Plasma Protein Binding | 35% | 79% | Not Specified | In vitro | [2] |
| Half-life (t½) in Liver Microsomes | 8.1 min | 27.3 min | Human | In vitro | [1][2] |
| Half-life (t½) in Liver Microsomes | 5.8 min | 16.9 min | Mouse | In vitro | [1][2] |
| Apparent Intrinsic Clearance (CLint, app) in Liver Microsomes (μL/min/mg protein) | Not specified, but higher than YM | 50.8 | Human | In vitro | [1][2] |
| Apparent Intrinsic Clearance (CLint, app) in Liver Microsomes (μL/min/mg protein) | Not specified, but higher than YM | 82.2 | Mouse | In vitro | [2] |
| Tissue Distribution | Accumulates in lung | More distributed to other organs (liver, kidney) | Mouse | In vivo | [1][7] |
Key Pharmacokinetic Differences and Implications
Metabolic Stability: A crucial difference lies in their metabolic stability. This compound is metabolized significantly faster than YM-254890 in both human and mouse liver microsomes.[1][7] This is reflected in its shorter half-life and higher intrinsic clearance in these in vitro systems.[1][2] This suggests that in vivo, this compound may have a shorter duration of action when systemic clearance is a major factor.
Plasma Protein Binding: this compound exhibits significantly lower plasma protein binding compared to YM-254890.[2] This could result in a higher fraction of unbound, pharmacologically active this compound in circulation, potentially influencing its potency and distribution.
Tissue Distribution: In vivo studies in mice have shown that this compound tends to accumulate in the lungs, whereas YM-254890 shows broader distribution to other organs, including the liver and kidneys, which are involved in its metabolism and excretion.[1][2] This differential distribution is a critical consideration for in vivo studies targeting specific organs.
Pharmacological Effect: Despite its faster metabolism, this compound has been observed to have a prolonged pharmacological effect in a mouse model of methacholine-induced bronchoconstriction compared to YM-254890.[1][7] This is attributed to a longer residence time at its target Gq proteins.[2]
Experimental Protocols
Below are summaries of key experimental methodologies used to generate the comparative pharmacokinetic data.
In Vitro Metabolic Stability in Liver Microsomes
This assay is designed to assess the rate at which the compounds are metabolized by liver enzymes.
Protocol Summary:
-
This compound or YM-254890 is incubated with human or mouse liver microsomes in the presence of the cofactor NADPH to initiate metabolic reactions.
-
The mixture is incubated at 37°C, and aliquots are taken at various time points.
-
The metabolic reaction in the aliquots is stopped (quenched), typically by adding a solvent like acetonitrile.
-
The concentration of the remaining parent compound at each time point is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The degradation over time is used to calculate the half-life (t½) and the apparent intrinsic clearance (CLint, app) of the compound.[1][2]
In Vivo Pharmacokinetic Study in Mice
This type of study assesses how the drug is absorbed, distributed, metabolized, and excreted in a living organism.
Protocol Summary:
-
A defined dose of this compound or YM-254890 is administered to mice, typically via intravenous (IV) or oral (PO) routes.
-
Blood samples are collected at predetermined time points after administration.
-
For tissue distribution analysis, animals are euthanized at specific time points, and organs of interest (e.g., lung, liver, kidney, brain) are harvested.
-
The concentration of the drug in plasma and tissue homogenates is quantified using LC-MS/MS.
-
Pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and tissue concentration are calculated from the resulting concentration-time data.[1]
Conclusion
While this compound and YM-254890 are both highly effective and selective inhibitors of Gq/11 proteins, they are not interchangeable. This compound's higher lipophilicity, lower plasma protein binding, rapid metabolism, and unique tissue distribution profile contrast with the properties of YM-254890.[1][2][7] The choice between these two inhibitors should be carefully considered based on the specific experimental context, including the biological system, the intended duration of effect, and the target organ. For instance, this compound might be more suitable for studies targeting the lungs or where a longer target residence time is desired despite faster systemic clearance. Conversely, YM-254890's greater metabolic stability might be advantageous for experiments requiring more sustained systemic exposure.
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890–Fit for Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel Galphaq/11-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity Profile of FR900359 Against Mammalian Gα Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the selectivity and pharmacological profile of FR900359, a natural cyclic depsipeptide that has emerged as an invaluable tool for studying G protein signaling. By objectively comparing its activity across all mammalian Gα protein isoforms and detailing the experimental methods used for its characterization, this document serves as a critical resource for researchers investigating G protein-coupled receptor (GPCR) pathways and developing novel therapeutics.
Overview of this compound
This compound, originally isolated from the leaves of the plant Ardisia crenata, is a potent and highly selective inhibitor of the Gαq/11 family of heterotrimeric G proteins.[1][2] Its remarkable specificity, in contrast to broad-acting agents or toxins like Pertussis toxin (for Gαi/o) and Cholera toxin (for Gαs), makes it an indispensable pharmacological tool for dissecting the physiological and pathological roles of Gq-mediated signaling pathways.[1][2]
Selectivity Profile and Potency
This compound exhibits exceptional selectivity for the Gαq/11 family, which includes Gαq, Gα11, and Gα14.[1][3][4][5] It potently inhibits these isoforms in the low nanomolar range.[1][6] Crucially, it displays no significant inhibitory activity against the other three families of Gα proteins: Gαs, Gαi/o, and Gα12/13.[1][7][8] This high degree of selectivity has been systematically characterized through a variety of cell-based and biochemical assays.[2][4]
Quantitative Comparison of this compound Activity Across Gα Isoforms
The following table summarizes the inhibitory activity of this compound against the four main families of mammalian Gα proteins.
| Gα Family | Representative Isoforms | This compound Potency (IC50/Ki) | Selectivity |
| Gαq/11 | Gαq, Gα11, Gα14 | 2.3–16.8 nM [6] | Highly Selective |
| Gα15/16 | No significant inhibition[1][3] | ||
| Gαs | Gαs | No significant inhibition[1][7][8] | Not Active |
| Gαi/o | Gαi1, Gαi2, Gαi3, Gαo | No significant inhibition[1][7][8] | Not Active |
| Gα12/13 | Gα12, Gα13 | No significant inhibition[1][7] | Not Active |
Note: The potency for the Gαq/11 family is based on studies of this compound and its close analogues. Radioligand binding experiments with a derivative of this compound reported a pKD of 8.45, corresponding to a sub-nanomolar affinity.[9]
Mechanism of Action
This compound functions as a guanine nucleotide dissociation inhibitor (GDI) .[1][9] It binds to a specific pocket on the Gαq/11 subunit, preventing the conformational changes required for the release of guanosine (B1672433) diphosphate (B83284) (GDP).[1] This action effectively locks the G protein in its inactive, GDP-bound heterotrimeric state (Gα-GDP-βγ), rendering it unresponsive to activation by upstream GPCRs. Recent studies also suggest that this compound acts as a "molecular glue," further stabilizing the interaction between the Gα and Gβγ subunits.
Gαq Signaling Pathway and this compound Inhibition Point
Caption: Gαq signaling pathway inhibited by this compound.
Key Experimental Protocols
The selectivity and mechanism of this compound have been elucidated using several key biochemical and cell-based assays. Below are detailed protocols for two fundamental techniques.
A. GTPγS Binding Assay
This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. Inhibition of this binding indicates that the test compound prevents G protein activation.
Principle: In the presence of an agonist-activated GPCR, the Gα subunit releases GDP and binds GTP. The assay uses [³⁵S]GTPγS, which binds irreversibly to the activated Gα subunit. The accumulated radioactivity is proportional to the extent of G protein activation. This compound, as a GDI, will prevent [³⁵S]GTPγS from binding.
Materials:
-
Cell membranes expressing the GPCR and G protein of interest.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
GDP: 10 µM final concentration.
-
Agonist of choice.
-
This compound or other inhibitors.
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
Scintillation cocktail and microplates (e.g., SPA beads or filter plates).
-
Microplate reader (scintillation counter or filtration manifold).
Procedure:
-
Prepare cell membranes from cells overexpressing the target GPCR and G protein.
-
In a 96-well plate, add assay buffer, GDP, cell membranes (5-20 µg protein/well), and the test compound (this compound) at various concentrations.
-
To stimulate the receptor, add a saturating concentration of the specific agonist. For basal measurements, add vehicle.
-
Incubate for 15-30 minutes at 30°C to allow for compound binding and receptor stimulation.
-
Initiate the G protein activation by adding [³⁵S]GTPγS to each well.
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to separate bound from unbound [³⁵S]GTPγS. Alternatively, if using Scintillation Proximity Assay (SPA) beads, no separation step is needed.
-
Quantify the bound [³⁵S]GTPγS by liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
B. Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This live-cell assay monitors the conformational changes within the heterotrimeric G protein complex upon activation.
Principle: G protein activation in cells can be monitored by measuring BRET between a luciferase (e.g., NanoLuc) fused to a Gβγ-binding protein fragment and a fluorescent protein (e.g., Venus) fused to a Gβγ subunit. Upon GPCR activation, the Gα-GTP dissociates from Gβγ, allowing the Venus-Gβγ to interact with the luciferase-tagged sensor, resulting in an increase in the BRET signal. This compound will prevent this dissociation and thus inhibit the BRET signal increase.
Materials:
-
HEK293 cells or other suitable host cells.
-
Plasmids encoding: Gα subunit of interest, Venus-Gβ, Gγ, a BRET donor construct (e.g., masGRK3ct-NanoLuc), and the GPCR of interest.
-
Transfection reagent.
-
Cell culture medium and 96-well white microplates.
-
Luciferase substrate (e.g., furimazine).
-
Agonist and this compound.
-
BRET-capable plate reader.
Procedure:
-
Co-transfect HEK293 cells with the plasmids encoding the BRET sensor pair, the GPCR, and the Gα subunit being tested.
-
Plate the transfected cells into 96-well white, clear-bottom microplates and culture for 24-48 hours.
-
Replace the culture medium with a buffer (e.g., HBSS).
-
Add this compound at various concentrations and incubate for a predetermined time.
-
Add the luciferase substrate (e.g., furimazine) to all wells.
-
Measure the basal BRET ratio using a plate reader that can simultaneously quantify luminescence at two wavelengths (e.g., donor emission ~460 nm, acceptor emission ~535 nm).
-
Inject the agonist into the wells and immediately begin kinetic BRET measurements for 5-15 minutes.
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The agonist-induced change in BRET is plotted against the concentration of this compound to calculate the IC50.
Experimental Workflow for BRET-based G Protein Activation Assay
Caption: Workflow for a BRET-based G protein activation assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The experimental power of this compound to study Gq-regulated biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering Specificity Determinants for this compound-Derived Gq α Inhibitors Based on Computational and Structure-Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
FR900359 Demonstrates Efficacy Against GTPase-Deficient Gq Mutants, Offering a Novel Therapeutic Avenue
For Immediate Release
Researchers and drug development professionals will be interested to learn that FR900359, a potent and selective Gq protein inhibitor, has shown significant efficacy against GTPase-deficient Gq mutants. This finding is particularly relevant for diseases driven by constitutively active Gq signaling, such as certain forms of uveal melanoma. While this compound's primary mechanism is the inhibition of GDP for GTP exchange, studies have revealed its ability to suppress signaling from Gq proteins that are locked in an active, GTP-bound state due to mutations (e.g., Q209L/P). This suggests a more complex mechanism of action than previously understood and opens new possibilities for therapeutic intervention.
Comparative Analysis of Gq Inhibitors
This compound, along with its structural analog YM-254890, stands out for its high potency and selectivity for the Gq/11 subfamily of G proteins.[1][2] Another compound, UBO-QIC, also functions as a Gq inhibitor.[3][4] The table below summarizes the key characteristics of these inhibitors.
| Inhibitor | Mechanism of Action | Target Selectivity | Efficacy against GTPase-deficient mutants | Reference |
| This compound | Guanine Nucleotide Dissociation Inhibitor (GDI); prevents GDP release. | Potent and selective for Gαq, Gα11, and Gα14.[5][6][7] | Yes, surprisingly effective. Preferentially silences mitogenic signaling over PLC-β dependent signaling.[2][8] | [2][8][9][10] |
| YM-254890 | Guanine Nucleotide Dissociation Inhibitor (GDI); prevents GDP release. | Potent and selective for Gαq, Gα11, and Gα14.[1][11][12] | Less effective than this compound against GTPase-deficient GαqQ209L.[12] | [1][11][12][13] |
| UBO-QIC | Gαq inhibitor. | Specific for Gαq.[3] Also reported to inhibit Gβγ-mediated signaling.[4] | Data not available in the provided search results. | [3][4][7][14] |
Signaling Pathways and Inhibitor Action
The following diagram illustrates the canonical Gq signaling pathway and the points of intervention for Gq inhibitors. In wild-type Gq proteins, receptor activation stimulates the exchange of GDP for GTP, leading to the dissociation of the Gαq subunit from the Gβγ dimer and subsequent activation of downstream effectors like phospholipase C (PLC). This compound and YM-254890 prevent this activation by locking Gαq in its GDP-bound state.
In the case of GTPase-deficient mutants, the Gαq subunit is constitutively in the GTP-bound, active state, independent of receptor activation. The surprising efficacy of this compound against these mutants suggests a mechanism that extends beyond simply preventing GDP/GTP exchange.
Experimental Evidence and Protocols
Studies investigating the effects of this compound on GTPase-deficient Gq mutants have employed various cellular and biochemical assays. A key experimental approach involves the use of cell lines engineered to express these mutant Gq proteins.
Experimental Workflow: Assessing Inhibitor Efficacy on Mutant Gq
References
- 1. Macrocyclic Gq Protein Inhibitors this compound and/or YM-254890-Fit for Translation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of UBO-QIC as a Gαq inhibitor in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the selectivity of the Gαq inhibitor UBO-QIC: A comparison with the Gαi inhibitor pertussis toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delineation of molecular determinants for this compound inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. G-protein inhibition profile of the reported Gq/11 inhibitor UBO-QIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. alphalabs.co.uk [alphalabs.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for FR900359
For laboratory professionals engaged in cutting-edge research, the safe handling and disposal of specialized chemical compounds like FR900359 are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and compliance with safety regulations. This compound is a potent and selective inhibitor of the Gq/11-signaling pathway, and as such, requires careful management throughout its lifecycle in the laboratory.[1]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is the first step in ensuring its safe handling. This data is crucial for risk assessment and for developing appropriate safety protocols.
| Property | Value |
| Molecular Formula | C49H75N7O15 |
| Molecular Weight | 1002.17 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in chloroform |
| Storage Temperature | -20°C |
Safe Handling and Personal Protective Equipment (PPE)
This compound should be considered a hazardous material.[2] All personnel handling this compound must be thoroughly trained in its properties and the associated risks. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent accidental exposure.
Personal Protective Equipment (PPE) Workflow
Caption: Mandatory Personal Protective Equipment for handling this compound.
Proper Disposal Procedures
The disposal of this compound and any contaminated materials must be carried out in a manner that minimizes environmental impact and adheres to institutional and regulatory guidelines.
Disposal Decision Pathway
Caption: Decision pathway for the proper disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Unused or Expired this compound:
-
Solid this compound should be disposed of in its original, sealed container.
-
If the original container is compromised, transfer the material to a new, properly labeled, and sealed container.
-
The container must be clearly marked as "Hazardous Waste" and include the full chemical name: this compound.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
-
Contaminated Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Collect these materials in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
The container should be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "this compound Contaminated Labware").
-
-
Liquid Waste (Solutions):
-
Solutions containing this compound should never be disposed of down the drain.
-
Collect all liquid waste in a dedicated, sealed, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Liquid Waste" and include the chemical name (this compound) and the solvent used (e.g., Chloroform).
-
Store the liquid waste container in a secondary containment bin within a designated hazardous waste accumulation area.
-
-
Decontamination:
-
All non-disposable lab equipment and surfaces that have come into contact with this compound should be decontaminated.
-
Use an appropriate solvent or cleaning agent known to be effective for this compound.
-
The cleaning materials (e.g., wipes, absorbent pads) must be disposed of as contaminated solid waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of all this compound hazardous waste.
-
Ensure all waste containers are properly sealed and labeled before pickup.
-
By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, fostering a safe and compliant laboratory environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for FR900359
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling FR900359. Adherence to these guidelines is critical for ensuring personal safety and maintaining experimental integrity.
This compound is a potent and selective cyclic depsipeptide inhibitor of Gαq, Gα11, and Gα14 proteins, making it a valuable tool in studying Gq-regulated signaling pathways.[1][2][3] However, its potent biological activity necessitates careful handling and the use of appropriate personal protective equipment (PPE). This material should be considered hazardous, and direct contact must be avoided.[1]
Essential Personal Protective Equipment (PPE)
A comprehensive approach to PPE is mandatory when handling this compound in its solid form or in solution. The following table summarizes the required PPE, drawing parallels from standard laboratory safety protocols for hazardous compounds.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear standard laboratory gloves (e.g., nitrile). Change gloves immediately if contaminated. For prolonged or high-exposure scenarios, consider double-gloving. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times to protect against accidental splashes or generation of aerosols. |
| Respiratory Protection | NIOSH-approved respirator | A respirator is recommended for procedures that may generate dust or aerosols of this compound, such as weighing the solid compound or preparing stock solutions. In case of a fire, a self-contained breathing apparatus is necessary. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect personal clothing from contamination. Ensure it is fully buttoned. |
Operational Plan: Handling and Storage with Precision
Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Handling Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]
-
Review Safety Data Sheet (SDS): Before use, all personnel must review the complete Safety Data Sheet provided by the supplier.[1]
Storage Protocols
This compound is supplied as a crystalline solid and requires specific storage conditions to maintain its integrity.
| Parameter | Condition | Notes |
| Temperature | -20°C | Long-term storage.[1][4][5] |
| Form | Crystalline solid | As supplied.[1] |
| Stability | ≥ 2 years | At recommended storage conditions.[1] |
| Shipping | Shipped with blue ice | For small molecules.[4] |
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound, including unused compound, solutions, and disposable labware (e.g., pipette tips, tubes, gloves), must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: A Step-by-Step Guide
The following protocols are compiled from various research sources to provide a general framework for working with this compound. Researchers should adapt these protocols to their specific experimental needs.
Preparation of a Stock Solution
This compound is soluble in chloroform.[1] Some suppliers may also provide it as a solution in acetonitrile.[5]
-
Materials:
-
This compound (crystalline solid)
-
Solvent of choice (e.g., chloroform, DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Appropriate vials and syringes
-
-
Procedure:
-
Under a chemical fume hood, carefully weigh the desired amount of this compound.
-
Dissolve the solid in the chosen solvent to create a stock solution of a desired concentration (e.g., 1 mM).
-
Purge the vial containing the stock solution with an inert gas to prevent degradation.[1]
-
Store the stock solution at -20°C. It is recommended to use the solution soon after preparation and avoid long-term storage in solution.[4]
-
In Vitro Cell-Based Assays
This compound is a valuable tool for studying Gq-mediated signaling in cell culture.
-
Cell Culture:
-
Culture cells of interest in the appropriate medium and conditions.
-
-
Treatment:
-
Analysis:
-
Perform downstream analysis, such as measuring intracellular calcium mobilization, assessing cell proliferation, or analyzing protein phosphorylation (e.g., ERK1/2).[3]
-
This compound Signaling Pathway Inhibition
This compound selectively inhibits the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins. This action blocks the downstream signaling cascade typically initiated by Gq-coupled G protein-coupled receptors (GPCRs). The following diagram illustrates this inhibitory mechanism.
By understanding and implementing these safety and handling protocols, researchers can confidently and safely utilize this compound to advance our understanding of Gq-mediated cellular processes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
